2-(Trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTXDVUAHROLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380409 | |
| Record name | 2-(Trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127979-74-2 | |
| Record name | 2-(Trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127979-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzamide
CAS Number: 127979-74-2
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzamide, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and development. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes and analytical methodologies, and explores its potential biological activities based on related structures.
Chemical and Physical Properties
This compound is a white solid at room temperature. The trifluoromethoxy group significantly influences its lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry for enhancing the bioavailability of drug candidates.[1]
| Property | Value | Reference |
| CAS Number | 127979-74-2 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.14 g/mol | [1] |
| Melting Point | 153-155 °C | |
| Appearance | White solid | |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of 2-(Trifluoromethoxy)benzoic acid
A potential method for the synthesis of the carboxylic acid intermediate is the silver-mediated trifluoromethoxylation of the corresponding aryl stannane or arylboronic acid.
Experimental Protocol (Hypothetical):
-
Preparation of the Aryl Stannane/Boronic Acid: The synthesis would begin with a suitable ortho-substituted benzene derivative, such as 2-bromobenzoic acid or 2-iodobenzoic acid, which would be converted to its corresponding stannane or boronic acid derivative using standard organometallic procedures.
-
Silver-Mediated Trifluoromethoxylation: The resulting aryl stannane or arylboronic acid would then be subjected to a silver-mediated cross-coupling reaction with a trifluoromethoxide source. This reaction provides access to aryl trifluoromethyl ethers.
-
Purification: The crude 2-(trifluoromethoxy)benzoic acid would be purified using standard techniques such as column chromatography or recrystallization.
Conversion to this compound
The resulting 2-(trifluoromethoxy)benzoic acid can be converted to the corresponding amide through several established methods. One common and effective method involves the use of a coupling agent.
Experimental Protocol:
-
Activation of the Carboxylic Acid: In an inert solvent such as dichloromethane or dimethylformamide, 2-(trifluoromethoxy)benzoic acid (1 equivalent) is treated with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Amidation: An ammonia source, such as ammonium chloride (1.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents), is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted reagents and byproducts.
-
Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization to yield the final product.
Analytical Characterization
The structural confirmation and purity assessment of this compound would be conducted using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7-8 ppm). The amide protons (-CONH₂) would likely appear as two broad singlets. |
| ¹³C NMR | The spectrum would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine). |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group would be observed. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular weight (205.14). Fragmentation patterns would likely involve the loss of the amide group (-NH₂) and the trifluoromethoxy group (-OCF₃). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching vibrations would be present. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak would indicate the purity of the compound. The retention time would be dependent on the specific column and mobile phase used. |
Potential Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathways have been directly reported for this compound, studies on structurally related compounds provide insights into its potential therapeutic applications.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Derivatives of trifluoromethyl and trifluoromethoxy benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is considered beneficial for cardiovascular health. It is plausible that this compound could exhibit similar inhibitory activity.
Hedgehog Signaling Pathway Inhibition
Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in the development and progression of various cancers. Therefore, this compound could potentially act as an antagonist of this pathway.
Conclusion
This compound is a fluorinated molecule with potential applications in pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information and data from structurally related compounds. The proposed synthetic and analytical methods offer a practical framework for its preparation and characterization. Furthermore, the potential for this compound to modulate important biological pathways, such as CETP and Hedgehog signaling, warrants further investigation to elucidate its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their studies on this promising molecule.
References
2-(Trifluoromethoxy)benzamide molecular formula and weight
This guide provides an in-depth look at the fundamental physicochemical properties of 2-(Trifluoromethoxy)benzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The molecular formula and molecular weight are foundational data points for any chemical compound, crucial for a wide range of experimental and theoretical applications. The table below summarizes these key identifiers for this compound.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₂[1] |
| Molecular Weight | 205.14 g/mol [1][2] |
Logical Relationship of Chemical Data
The following diagram illustrates the hierarchical relationship between the chemical name, its corresponding molecular formula, and its calculated molecular weight. This visualization provides a clear and logical flow of how these core chemical identifiers are interconnected.
Figure 1. Relationship between chemical name, formula, and weight.
References
An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the primary synthetic pathways for the preparation of 2-(trifluoromethoxy)benzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The document outlines two principal routes starting from readily available precursors: 2-(trifluoromethoxy)benzoic acid and 2-(trifluoromethoxy)benzonitrile. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the efficient synthesis of this valuable compound.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethoxy group (-OCF₃) can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and scalable synthetic routes to this compound is of critical importance. This guide details the most common and effective laboratory-scale syntheses of this compound.
Synthetic Pathways
Two primary and reliable synthetic pathways for this compound have been established, proceeding via either the amidation of a carboxylic acid derivative or the hydrolysis of a nitrile.
A third, less direct route, could theoretically proceed via a multi-step process from 2-(trifluoromethoxy)aniline. However, this pathway is less efficient and not commonly employed for the direct synthesis of the target benzamide.
Below are the detailed visualizations and descriptions of the two primary synthetic routes.
Figure 1: Overview of the primary synthetic pathways to this compound.
Pathway 1: Amidation of 2-(Trifluoromethoxy)benzoic Acid
This is a classic and highly versatile two-step approach. First, 2-(trifluoromethoxy)benzoic acid is converted to the more reactive acyl chloride. This intermediate is then reacted with an ammonia source to furnish the desired benzamide.
Figure 2: Workflow for the synthesis of this compound via the amidation pathway.
Pathway 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
This method provides a more direct route from the corresponding benzonitrile. The nitrile is subjected to partial hydrolysis under basic conditions to yield the primary amide. Careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid.
Figure 3: Workflow for the synthesis of this compound via the hydrolysis pathway.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound, based on analogous reactions with 2-(trifluoromethyl) derivatives.
Table 1: Amidation of 2-(Trifluoromethoxy)benzoyl Chloride
| Parameter | Value | Reference |
| Starting Material | 2-(Trifluoromethoxy)benzoyl Chloride | Analogous reaction[1] |
| Reagent | Ammonia gas | Analogous reaction[1] |
| Solvent | Isopropanol | Analogous reaction[1] |
| Temperature | -10 to 0 °C | Analogous reaction[1] |
| Reaction Time | 3.5 hours | Analogous reaction[1] |
| Yield | >90% (expected) | Analogous reaction[1] |
| Purity | >98% (expected) | - |
Table 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
| Parameter | Value | Reference |
| Starting Material | 2-(Trifluoromethoxy)benzonitrile | Analogous reaction[2] |
| Reagent | Sodium Hydroxide | Analogous reaction[2] |
| Solvent | Water | Analogous reaction[2] |
| Temperature | 100 °C | Analogous reaction[2] |
| Reaction Time | 2 hours | Analogous reaction[2] |
| Yield | ~90% | Analogous reaction[2] |
| Purity (HPLC) | >98% | Analogous reaction[2] |
Experimental Protocols
The following are detailed, step-by-step experimental protocols for the synthesis of this compound. These are adapted from established procedures for the analogous trifluoromethyl compounds and are expected to be directly applicable.
Protocol for Pathway 1: Amidation of 2-(Trifluoromethoxy)benzoyl Chloride
Step 1: Synthesis of 2-(Trifluoromethoxy)benzoyl Chloride
-
To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of the methyl ester.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield crude 2-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Method A: Using Aqueous Ammonia
-
Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride (1.0 eq) in a suitable solvent such as acetone or THF.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise with vigorous stirring.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Method B: Using Ammonia Gas[1]
-
Take 2-(Trifluoromethyl)benzoyl chloride (50 g) and isopropanol (400 g) in a reaction vessel.[1]
-
Purge ammonia gas into the reaction vessel while maintaining the temperature between -10 °C and 0 °C.[1]
-
Stir the reaction for 3.5 hours.[1]
-
Ammonium chloride will precipitate out of the solution. Filter the reaction mixture to obtain a filtrate.[1]
-
Concentrate the filtrate to obtain 2-(trifluoromethyl)benzamide.[1]
Protocol for Pathway 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile[2]
-
Dissolve 24g of NaOH in 200mL of water in a reaction vessel.[2]
-
Add 34.2g of 2-(trifluoromethyl)benzonitrile to the solution.[2]
-
Heat the mixture to 100 °C and stir for 2 hours.[2]
-
Monitor the reaction by HPLC to confirm the complete consumption of the starting material.[2]
-
Cool the reaction solution to room temperature, which should cause a white solid to precipitate.[2]
-
Collect the solid by suction filtration and dry to obtain the product.[2] This procedure yields approximately 34g of 2-(trifluoromethyl)benzamide with a purity of 98.8% (HPLC) and a yield of 89.9%.[2]
Conclusion
This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The amidation of 2-(trifluoromethoxy)benzoyl chloride and the hydrolysis of 2-(trifluoromethoxy)benzonitrile both offer high yields and produce a high-purity product. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this and related fluorinated molecules.
References
Physical and chemical characteristics of 2-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 2-(Trifluoromethoxy)benzamide. The information is intended for researchers and professionals involved in medicinal chemistry, drug development, and agrochemical synthesis, offering detailed data and procedural insights.
Core Chemical and Physical Characteristics
This compound is a fluorinated aromatic compound recognized for its utility as a key intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group (-OCF₃) significantly influences its chemical properties, enhancing metabolic stability and lipophilicity in derivative compounds, which is a valuable attribute in drug design.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 127979-74-2 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.14 g/mol | [1][2] |
| Melting Point | 153-155 °C | |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | |
| Storage | Store in a cool, dry place; Sealed in dry, Room Temperature. | [1] |
| MDL Number | MFCD00042407 | [1][2] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and analysis of this compound. These methods are based on established chemical principles for analogous compounds.
A common and effective method for synthesizing this compound is through the amidation of its corresponding acyl chloride, 2-(Trifluoromethoxy)benzoyl chloride.
Objective: To prepare this compound from 2-(Trifluoromethoxy)benzoyl chloride and an ammonia source.
Materials:
-
2-(Trifluoromethoxy)benzoyl chloride
-
Ammonium hydroxide (aqueous ammonia) or ammonia gas
-
An appropriate solvent (e.g., Isopropanol, Dichloromethane, or water)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(Trifluoromethoxy)benzoyl chloride in a suitable solvent. Cool the flask in an ice bath to maintain a low temperature (typically 0-10 °C).
-
Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution. The reaction is exothermic and should be controlled by the rate of addition and cooling.
-
Reaction Monitoring: Allow the reaction to stir for several hours (e.g., 2-4 hours) at a controlled temperature. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting benzoyl chloride.
-
Isolation: Upon completion, the solid product, this compound, will often precipitate from the solution. If an organic solvent was used, the resulting ammonium chloride salt may also precipitate.
-
Purification:
-
Filter the reaction mixture to collect the solid precipitate.
-
Wash the solid with cold water to remove any remaining ammonium salts.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
To confirm the identity and purity of synthesized this compound, several standard analytical techniques are employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure.
-
Methodology:
-
Prepare a sample by dissolving a small amount (5-10 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR signals: Aromatic protons in the range of 7-8 ppm and two distinct signals for the amide (-NH₂) protons.
-
Expected ¹³C NMR signals: Signals for the carbonyl carbon (~165-170 ppm), aromatic carbons, and a characteristic signal for the trifluoromethoxy carbon, which will show coupling to fluorine.
-
Expected ¹⁹F NMR: A singlet corresponding to the -OCF₃ group.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum.
-
Expected characteristic peaks: N-H stretching vibrations for the amide group (two bands around 3100-3500 cm⁻¹), a strong C=O stretching vibration (around 1650-1680 cm⁻¹), and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 205.14 g/mol .
-
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Biological and Pharmacological Context
This compound is primarily utilized as a building block in the synthesis of more complex, biologically active molecules.[1] Its structural motifs are found in compounds developed for pharmaceutical and agrochemical applications.
-
Pharmaceutical Applications: The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to improve their pharmacokinetic properties. It can enhance metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and improve binding affinity to target proteins. Benzamide derivatives themselves are explored for a range of activities, including as anti-inflammatory and analgesic agents.[1]
-
Agrochemical Applications: In agrochemistry, the electron-withdrawing nature of the trifluoromethoxy group can increase the reactivity and environmental persistence of compounds, making it a valuable feature in the design of novel herbicides and fungicides.[1]
Currently, there is no specific, publicly available information detailing the direct biological activity or signaling pathway modulation of this compound itself. Its significance lies in its role as a precursor.
Role as a Synthetic Intermediate
Caption: Role of this compound as a key intermediate.
References
Unveiling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(Trifluoromethoxy)benzamide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the potential mechanism of action of 2-(Trifluoromethoxy)benzamide. This document synthesizes the current understanding of this compound, drawing from its known chemical properties and the biological activities of structurally analogous molecules to postulate its potential pharmacological pathways.
Introduction
This compound is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethoxy group at the ortho position. While primarily utilized as a crucial intermediate in the synthesis of novel pharmaceuticals and agrochemicals, its intrinsic biological activities remain an area of active investigation. The presence of the trifluoromethoxy group is of significant interest in medicinal chemistry, as it is known to enhance key pharmacokinetic properties such as metabolic stability and lipophilicity, thereby improving the drug-like characteristics of a molecule.[1] This guide aims to provide a detailed overview of the potential mechanisms through which this compound may exert biological effects, based on available data for related compounds.
Physicochemical Properties and their Implications for Bioactivity
The unique properties of the trifluoromethoxy (-OCF₃) group are central to understanding the potential action of this compound. This group is a strong electron-withdrawing moiety, which can significantly influence the electronic environment of the benzamide scaffold. This, in turn, can affect its binding affinity to biological targets. Furthermore, the high lipophilicity imparted by the -OCF₃ group can enhance the compound's ability to cross cellular membranes, potentially allowing it to reach intracellular targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioactivity |
| Molecular Formula | C₈H₆F₃NO₂ | |
| Molecular Weight | 205.14 g/mol | |
| LogP (Predicted) | ~2.5 | Enhanced membrane permeability |
| pKa (Predicted) | ~8.5 (amide proton) | Potential for hydrogen bonding |
Note: Predicted values are based on computational models and may vary from experimental data.
Postulated Mechanisms of Action Based on Analogous Compounds
Direct experimental evidence elucidating the specific mechanism of action of this compound is not currently available in the public domain. However, by examining the biological activities of structurally similar benzamide derivatives, particularly those containing trifluoromethyl (-CF₃) groups, we can infer potential pathways and molecular targets.
Ion Channel Modulation
Several benzamide derivatives have been identified as modulators of ion channels. For instance, a study on N-[(R)-1-((R)-7-chloro-1-isopropyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylcarbamoyl)-2-(2-fluorophenyl)-ethyl]-4-fluoro-2-trifluoromethyl-benzamide demonstrated its activity as a peripherally acting Na(v)1.7 sodium channel blocker, suggesting a potential role in pain management.[] Given the structural similarities, it is plausible that this compound could also interact with ion channels, although the specific channels and the nature of the interaction would require experimental validation.
Enzyme Inhibition
The benzamide scaffold is a common feature in many enzyme inhibitors. For example, benzamide itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. While no direct studies link this compound to PARP inhibition, the core structure suggests this as a potential, albeit speculative, avenue of investigation.
Antifungal Activity
A novel aromatic carboxylic acid amide, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, has exhibited significant antifungal activity against phytopathogenic fungi such as Pythium aphanidermatum and Rhizoctonia solani.[] Molecular docking studies from this research indicated that the trifluoromethyl group and the carbonyl oxygen of the benzamide moiety form hydrogen bonds with key amino acid residues (TYR58 and TRP173) in the target enzyme. This suggests a potential fungicidal mechanism for benzamide derivatives that could be shared by this compound.
Table 2: Biological Activities of Structurally Related Benzamide Derivatives
| Compound Class | Biological Activity | Potential Mechanism |
| Trifluoromethyl-substituted benzamides | Analgesic (Na(v)1.7 blockade)[] | Modulation of ion channel activity |
| Antifungal[] | Enzyme inhibition via hydrogen bonding | |
| Benzimidazole derivatives (structurally related) | Antiparasitic[3][4] | Disruption of cellular processes in parasites |
| Ferroptosis induction[5][6] | Inhibition of cystine/glutamate antiporter (system Xc⁻) |
Experimental Protocols for Future Investigation
To elucidate the precise mechanism of action of this compound, a series of focused in vitro and in vivo experiments are necessary.
Target Identification and Validation
-
High-Throughput Screening (HTS): A broad screening campaign against a panel of known drug targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels, could identify initial hits.
-
Affinity Chromatography: Immobilized this compound can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.
-
Differential Scanning Fluorimetry (DSF): This technique can be used to assess the direct binding of the compound to purified proteins and measure binding affinity.
In Vitro Mechanistic Assays
-
Enzyme Inhibition Assays: If a target enzyme is identified, its inhibition by this compound should be quantified by determining the IC₅₀ value.
-
Electrophysiology: For ion channel targets, patch-clamp experiments can characterize the effect of the compound on channel gating and conductance.
-
Cell-Based Signaling Assays: Reporter gene assays or western blotting can be used to determine the effect of the compound on specific signaling pathways downstream of its target.
In Vivo Efficacy Studies
Based on the results of in vitro studies, appropriate animal models of disease can be selected to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Visualizing Potential Pathways and Concepts
To aid in the conceptualization of the potential roles of this compound, the following diagrams illustrate key concepts.
References
- 1. This compound [myskinrecipes.com]
- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enigmatic Intermediate: A Technical Review of 2-(Trifluoromethoxy)benzamide
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on 2-(trifluoromethoxy)benzamide. While literature directly focusing on the discovery and biological activity of this specific positional isomer is limited, this review consolidates available data on its synthesis, properties, and contextualizes its potential applications through analogous trifluoromethoxy-substituted benzamides.
Introduction
This compound is a fluorinated organic compound with the chemical formula C₈H₆F₃NO₂. The presence of the trifluoromethoxy group (-OCF₃) at the ortho position of the benzamide scaffold is anticipated to confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a molecule of interest in medicinal chemistry and agrochemical research.[1] This guide delves into the synthetic pathways toward this compound, its known properties, and explores potential biological activities by examining closely related analogues.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 127979-74-2 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.14 g/mol | [1] |
| Melting Point | 153-155 °C | N/A |
| Appearance | White to off-white crystalline powder (inferred) | N/A |
Synthesis and Discovery
The direct discovery or first reported synthesis of this compound is not well-documented in readily available scientific literature, suggesting it has primarily been of interest as a synthetic intermediate. The logical synthetic approaches to this compound involve the preparation of key precursors, namely 2-(trifluoromethoxy)aniline or 2-(trifluoromethoxy)benzoic acid, followed by amidation.
Synthesis of 2-(Trifluoromethoxy)aniline
A plausible synthetic route to the key precursor, 2-(trifluoromethoxy)aniline, has been outlined in patent literature. This multi-step process begins with the nitration of 1,2-dichloro-4-trifluoromethoxybenzene, followed by a reduction of the nitro group to an amine. A subsequent dehalogenation step would be required to yield the final product.
Caption: Synthetic pathway to 2-(trifluoromethoxy)aniline.
Conversion to this compound
Once 2-(trifluoromethoxy)aniline is obtained, it can be converted to this compound through a series of established organic reactions. A probable pathway involves the diazotization of the aniline followed by cyanation (Sandmeyer reaction) to yield 2-(trifluoromethoxy)benzonitrile. Subsequent hydrolysis of the nitrile group would afford this compound.
Alternatively, 2-(trifluoromethoxy)benzoic acid can be synthesized from 2-(trifluoromethoxy)aniline via diazotization and hydrolysis. The resulting carboxylic acid can then be converted to the benzamide. A common method for this final step is the activation of the carboxylic acid, for example, by conversion to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia or ammonium hydroxide.
Caption: Plausible synthetic routes to this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed journals. However, based on general procedures for analogous reactions, the following protocols can be inferred.
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzamide from 2-(Trifluoromethyl)benzoyl chloride (Analogous Reaction)[2]
This protocol for the synthesis of the trifluoromethyl analogue provides a likely template for the amidation of 2-(trifluoromethoxy)benzoyl chloride.
-
Materials: 2-(Trifluoromethyl)benzoyl chloride (20 g), cold water (20 g), ammonium hydroxide (aqueous ammonia) (19.6 g).[2]
-
Procedure:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-(Trifluoromethyl)benzoyl chloride | 208.56 | 20 | 0.096 |
| Ammonium Hydroxide (28%) | 35.05 | 19.6 | 0.155 |
Yield: Not explicitly stated for this specific protocol.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are currently lacking in the scientific literature. However, a recent 2025 publication on novel N-substituted 4-(trifluoromethoxy)benzamide derivatives provides valuable insights into the potential bioactivity of this class of compounds.
A series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were synthesized and evaluated for their antibacterial and anticancer activities.[3]
Antibacterial Activity
Several of the synthesized 4-(trifluoromethoxy)benzamide derivatives exhibited remarkable activity against various pathogenic microorganisms. Notably, compounds 12a and 13a from the study showed good antibacterial activity against Staphylococcus aureus and Escherichia coli.[3]
Anticancer Activity
The same study also screened compounds 12a and 13a for anticancer activity against the A549 human lung cancer cell line. These compounds displayed excellent anticancer activity with the following IC₅₀ values:[3]
| Compound | A549 IC₅₀ (µM) |
| 12a | 19 ± 0.50 |
| 13a | 17 ± 0.5 |
Molecular docking studies in the paper suggest that these compounds may exert their biological effects through strong intercalative interactions with target proteins.[3] While these findings are for the 4-trifluoromethoxy isomer, they provide a strong rationale for investigating the biological potential of this compound and its derivatives.
Caption: Workflow for investigating the biological activity of this compound.
Conclusion
References
Structural analogs and derivatives of 2-(Trifluoromethoxy)benzamide
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of this compound. This core structure is a valuable scaffold in medicinal chemistry and agrochemical research, primarily serving as a synthetic intermediate. The incorporation of the trifluoromethoxy group is a key strategy in drug design, as it often enhances metabolic stability, lipophilicity, and bioavailability of the final compounds[1].
Synthesis of Structural Analogs and Derivatives
The synthesis of derivatives based on the benzamide scaffold is versatile, allowing for the introduction of various functional groups to modulate biological activity. A common approach involves the modification of the amide nitrogen or the aromatic ring.
Synthesis of N-Substituted (Trifluoromethoxy)benzamide Derivatives
A representative synthetic route involves the creation of novel pyrazine-based scaffolds. This multi-step synthesis begins with 4-(trifluoromethoxy)benzoyl chloride and culminates in a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives.
Experimental Protocol: Synthesis of N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (Intermediate 5) [2]
-
Step 1: Synthesis of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide (Compound 3): To a solution of 4-(trifluoromethoxy)benzoyl chloride (1 equivalent) in a suitable solvent, 2-aminoethanol (1.1 equivalents) is added at 0 °C. The reaction is stirred for 12 hours at 25 °C to yield compound 3.
-
Step 2: Synthesis of Intermediate 5: Compound 3 is reacted with 2,6-dichloropyrazine (1 equivalent) in the presence of potassium tert-butoxide (1.1 equivalents) in Tetrahydrofuran (THF) (20 mL). The mixture is initially stirred at 0 °C and then for 2 hours at 25 °C to obtain the intermediate N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (5).
-
Step 3: Synthesis of Final Derivatives (6a-20a): Intermediate 5 is used as a key scaffold. Condensation reactions are carried out between compound 5 and various amine-containing reagents in Dimethyl sulfoxide (DMSO) to yield the final target derivatives.
A generalized workflow for this synthesis is depicted below.
References
Trifluoromethoxy Benzamides: A Technical Guide to Preliminary Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) benzamides represent a promising class of compounds in medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethoxy and trifluoromethyl groups, such as high electronegativity, metabolic stability, and enhanced lipophilicity, make them valuable moieties in the design of novel therapeutic agents.[1] These characteristics can significantly influence a molecule's biological activity, pharmacokinetic profile, and ability to interact with therapeutic targets.[1] This technical guide provides a comprehensive overview of the preliminary biological activity screening of trifluoromethoxy benzamides, focusing on their potential as anticancer, antibacterial, antifungal, and cholesterol ester transfer protein (CETP) inhibiting agents. Detailed experimental protocols, quantitative biological activity data, and visual representations of relevant signaling pathways and workflows are presented to facilitate further research and development in this area.
Data Presentation
The following tables summarize the quantitative biological activity data for a selection of trifluoromethoxy and trifluoromethyl benzamide derivatives from various studies.
Table 1: Anticancer Activity of Trifluoromethoxy/Trifluoromethyl Benzamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b | C32 (Amelanotic Melanoma) | 24.4 | [1] |
| A375 (Melanotic Melanoma) | 25.4 | [1] | |
| HaCaT (Normal Keratinocytes) | 33.5 | [1] | |
| CHO-K1 (Normal Ovary) | 75.5 | [1] | |
| 5c | HeLa (Cervical Cancer) | 17.31 | [2] |
| 9b | MCF-7 (Breast Cancer) | <0.1 | [2] |
| A549 (Lung Cancer) | <0.1 | [2] | |
| 9c | MCF-7 (Breast Cancer) | <0.1 | [2] |
| A549 (Lung Cancer) | <0.1 | [2] | |
| 9e | MCF-7 (Breast Cancer) | 0.12 | [2] |
| A549 (Lung Cancer) | 0.19 | [2] | |
| 9g | A549 (Lung Cancer) | 0.34 | [2] |
Table 2: Antibacterial Activity of Trifluoromethoxy/Trifluoromethyl Benzamide Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| A3 | Bacillus subtilis | - | 101 | [3] |
| B3 | Bacillus subtilis | - | <95 | [3] |
| 9 | Mycobacterium smegmatis | Zone Ratio: 0.62 | - | [4] |
| Staphylococcus aureus | Zone Ratio: 0.44 | - | [4] |
Table 3: Antifungal Activity of Trifluoromethoxy/Trifluoromethyl Benzamide Derivatives
| Compound ID | Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| A1 | Candida albicans | 18.03 ± 0.01 | - | [3] |
| Aspergillus niger | 20.03 ± 0.02 | - | [3] | |
| B1 | Candida albicans | 19.09 ± 0.01 | - | [3] |
| Aspergillus niger | 21.04 ± 0.01 | - | [3] | |
| A3 | Candida albicans | 26.46 ± 0.04 | < Standard | [3] |
| Aspergillus niger | 29.43 ± 0.30 | < Standard | [3] | |
| B3 | Candida albicans | - | < Standard | [3] |
| Aspergillus niger | - | < Standard | [3] | |
| 7a | Colletotrichum acutatum | Strongest in set | - | [5] |
| Phomopsis viticola | Strongest in set | - | [5] |
Table 4: CETP Inhibitory Activity of Trifluoromethyl Benzamides
| Compound ID | CETP Inhibition | IC₅₀ (µM) | Reference |
| 9c | Potential CETP Inhibitory Activity | 1.03 | |
| 9a | Effective CETP Inhibitor | 1.36 | |
| 9b | Effective CETP Inhibitor | 0.69 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Synthesis of Trifluoromethoxy Benzamides
A common method for the synthesis of benzamide derivatives involves the reaction of a corresponding acid chloride with an amine.
-
Step 1: Preparation of the Acid Chloride: 4-(Trifluoromethoxy)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, to form 4-(trifluoromethoxy)benzoyl chloride. The reaction is typically stirred at room temperature or refluxed until completion. The excess chlorinating agent and solvent are then removed under reduced pressure.
-
Step 2: Amide Formation: The resulting 4-(trifluoromethoxy)benzoyl chloride is dissolved in an appropriate solvent (e.g., DCM, tetrahydrofuran). A primary or secondary amine is then added, often in the presence of a base like triethylamine (Et₃N) or pyridine to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature or heated as needed.
-
Step 3: Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by techniques such as recrystallization or column chromatography on silica gel to yield the pure trifluoromethoxy benzamide derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The trifluoromethoxy benzamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then made in the cell culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition and Incubation: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to the test compounds.
-
Inoculum Preparation: A standardized bacterial suspension is prepared by inoculating a few colonies of the test bacterium into a sterile broth and incubating until the turbidity matches a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Test Compounds: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the trifluoromethoxy benzamide derivatives. The impregnated disks are then placed on the surface of the inoculated agar plate. A disk impregnated with the solvent serves as a negative control, and a disk with a standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antibacterial activity of the compound.
In Vitro Antifungal Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungi.
-
Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth.
-
Serial Dilution of Compounds: The trifluoromethoxy benzamide derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungi with no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 28-35°C for 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of Cholesteryl Ester Transfer Protein.
-
Reagent Preparation: A fluorometric CETP assay kit is typically used. Reagents, including a donor molecule with a self-quenched fluorescent lipid and an acceptor molecule, are prepared according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, the CETP enzyme, assay buffer, and various concentrations of the trifluoromethoxy benzamide inhibitor are added. Controls include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the donor and acceptor molecules to all wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time (e.g., 1-3 hours) at an excitation wavelength of ~480 nm and an emission wavelength of ~511 nm.[6] As CETP transfers the fluorescent lipid from the donor to the acceptor, the fluorescence quenching is relieved, leading to an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
Cholesteryl Ester Transfer Protein (CETP) Inhibition Pathway
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 亞旭生物科技 [abscience.com.tw]
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 2-(Trifluoromethoxy)benzamide (CAS No. 127979-74-2). The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting. All quantitative data is summarized in structured tables for clarity and rapid reference.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
| May cause an allergic skin reaction | - | GHS07 | - | H317: May cause an allergic skin reaction.[2] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 127979-74-2 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.14 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | 153-155°C | [2] |
| Storage Temperature | Room temperature |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to minimize risk.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or goggles. Face shield if there is a risk of splashing. | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves. | Compatible materials include nitrile rubber. Inspect gloves prior to use. |
| Skin & Body Protection | Laboratory coat. | Ensure it is clean and buttoned to provide maximum protection. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 respirator or equivalent is recommended. | Ensure proper fit and use. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of accidental exposure.
First-Aid Measures
The following table summarizes the recommended first-aid measures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Accidental Release and Disposal Measures
Accidental Release
In the event of a spill, follow these steps:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 3.1).
-
Avoid dust formation.
-
Sweep up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal
Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Toxicological Information and Signaling Pathways
Detailed toxicological studies and specific signaling pathways for this compound are not extensively documented in publicly available literature. The primary health effects, as indicated by its hazard classifications, are irritation to the skin, eyes, and respiratory system, and the potential for allergic skin reactions.[1][2]
Experimental Workflows and Logical Relationships
The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to emergencies.
Caption: General workflow for handling this compound.
Caption: First-aid response logic for chemical exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
Solubility profile of 2-(Trifluoromethoxy)benzamide in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-(Trifluoromethoxy)benzamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the structurally related parent compound, benzamide, to provide an illustrative example. Furthermore, detailed experimental protocols for determining solubility through established methods such as the shake-flask technique, gravimetric analysis, and High-Performance Liquid Chromatography (HPLC) are provided. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to ascertain the solubility of this compound and similar compounds in their own laboratory settings.
Introduction
This compound is a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. The trifluoromethoxy group can significantly influence the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and, critically, its solubility. Solubility is a fundamental parameter in drug discovery and development, impacting bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore essential for its successful development.
This guide outlines the current understanding of the solubility of benzamide derivatives and provides detailed protocols for the experimental determination of the solubility of this compound.
Estimated Solubility Profile
Table 1: Solubility of Benzamide in Various Solvents
The following table summarizes the mole fraction solubility of benzamide in a range of common organic solvents at different temperatures. This data is presented as a surrogate to illustrate the expected trends and magnitudes of solubility for a benzamide core structure. The solubility of benzamide generally increases with temperature.[1][2]
| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |
| Methanol | 283.15 | 158.3 |
| 298.15 | 243.1 | |
| 313.15 | 358.9 | |
| 323.15 | 460.2 | |
| Ethanol | 283.15 | 89.2 |
| 298.15 | 143.5 | |
| 313.15 | 221.4 | |
| 323.15 | 289.7 | |
| Acetone | 283.15 | 140.1 |
| 298.15 | 205.6 | |
| 313.15 | 289.4 | |
| 323.15 | 370.5 | |
| Ethyl Acetate | 283.15 | 32.4 |
| 298.15 | 50.1 | |
| 313.15 | 74.8 | |
| 323.15 | 98.6 | |
| Acetonitrile | 283.15 | 19.8 |
| 298.15 | 32.7 | |
| 313.15 | 51.9 | |
| 323.15 | 71.3 | |
| 1-Butanol | 283.15 | 45.3 |
| 298.15 | 70.8 | |
| 313.15 | 106.2 | |
| 323.15 | 141.5 | |
| Isopropanol | 283.15 | 55.6 |
| 298.15 | 89.1 | |
| 313.15 | 136.4 | |
| 323.15 | 182.7 | |
| Toluene | 288.15 | - |
| Chloroform | 288.15 | - |
| Water | 283.15 | 1.1 |
| 298.15 | 1.8 | |
| 313.15 | 2.9 | |
| 323.15 | 4.3 |
Note: The solubility of this compound will differ from that of benzamide due to the presence of the trifluoromethoxy group.
Experimental Protocols for Solubility Determination
To obtain accurate solubility data for this compound, established experimental methods should be employed. The following sections provide detailed protocols for the shake-flask method, gravimetric analysis, and HPLC-based determination.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6]
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, water)
-
Vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Place the vials in an orbital shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration.[4] Care must be taken to avoid any temperature change during this step.
-
Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.
Gravimetric Analysis
Gravimetric analysis is a direct and accurate method for determining solubility, particularly when a pure, non-volatile solute is used.[7][8][9]
Objective: To determine the mass of dissolved this compound in a known mass or volume of a saturated solution.
Materials:
-
Saturated solution of this compound (prepared as in the shake-flask method)
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Oven
Procedure:
-
Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Drying to Constant Weight: Dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive weighings are within an acceptable tolerance.
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.[10][11][12]
Objective: To quantify the concentration of this compound in a saturated solution using HPLC with UV detection.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Reference standard of this compound
-
Saturated solution of this compound
Procedure:
-
Method Development and Validation: Develop an HPLC method capable of separating this compound from any potential impurities. The method should be validated for linearity, accuracy, and precision.
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: Take an aliquot of the clear, filtered saturated solution and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.
-
Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Then, factor in the dilution to determine the original concentration of the saturated solution, which represents the solubility.
Conclusion
While direct, quantitative solubility data for this compound is currently scarce in the public domain, this technical guide provides a framework for its determination. By utilizing the illustrative data for benzamide and applying the detailed experimental protocols for the shake-flask method, gravimetric analysis, or HPLC, researchers can confidently and accurately measure the solubility profile of this compound. A thorough understanding of its solubility in a range of solvents is a critical step in advancing the research and development of this compound for its potential applications.
References
- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. mdpi.com [mdpi.com]
- 11. 小分子高效液相色谱 [sigmaaldrich.com]
- 12. pharmaguru.co [pharmaguru.co]
A Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzamide: Key Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for producing 2-(trifluoromethoxy)benzamide, a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This document provides a detailed overview of the key starting materials, experimental protocols, and quantitative data associated with the most viable synthetic routes.
Core Synthetic Strategies
The synthesis of this compound can be approached from several key starting materials, each with distinct advantages in terms of accessibility, efficiency, and scalability. The most prominent routes originate from:
-
2-(Trifluoromethoxy)benzoic Acid: A direct and highly efficient route involving the formation of an amide bond.
-
2-(Trifluoromethoxy)benzonitrile: A common pathway that relies on the hydrolysis of a nitrile functional group.
-
2,3-Dichlorobenzotrifluoride: A multi-step industrial route suitable for large-scale synthesis.
-
2-Hydroxybenzamide (Salicylamide): A potential, though less direct, route requiring the introduction of the trifluoromethoxy group onto a pre-existing aromatic scaffold.
The following sections provide detailed experimental protocols and data for these primary synthetic strategies.
Route 1: Amidation of 2-(Trifluoromethoxy)benzoic Acid
This is arguably the most straightforward approach, beginning with the readily available 2-(trifluoromethoxy)benzoic acid. The conversion to the corresponding benzamide can be achieved through two primary methods: activation with a coupling agent or conversion to an acyl chloride intermediate.
Method 1a: Amidation using Peptide Coupling Agents
Peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used for efficient amide bond formation under mild conditions.
-
Reaction Setup: To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are added HOBt (1.2 eq) and the amine source, such as ammonium chloride (NH₄Cl, 2.0 eq).
-
Coupling Reaction: The mixture is cooled to 0 °C, and EDC hydrochloride (1.2 eq) is added portion-wise. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq) is then added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Method 1b: Formation via Acyl Chloride Intermediate
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amination.
-
Acyl Chloride Formation: 2-(trifluoromethoxy)benzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of DMF, until the evolution of gas ceases. Excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 2-(trifluoromethoxy)benzoyl chloride.
-
Amination: The crude acyl chloride is dissolved in an anhydrous, inert solvent (e.g., DCM) and cooled in an ice bath. Aqueous ammonia or ammonia gas is then carefully introduced into the solution.
-
Reaction and Isolation: The reaction mixture is stirred until completion (monitored by TLC). The resulting solid is collected by filtration, washed with cold water to remove ammonium salts, and dried to afford this compound.
Synthetic Workflow: Amidation of 2-(Trifluoromethoxy)benzoic Acid
Route 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
The hydrolysis of a nitrile offers a reliable method for the preparation of primary amides. This route is particularly useful if 2-(trifluoromethoxy)benzonitrile is a more accessible starting material.
Experimental Protocol (Adapted from a similar substrate)[2]
-
Reaction Setup: 2-(trifluoromethyl)benzonitrile (1.0 eq) is added to an aqueous solution of sodium hydroxide (NaOH, 1.2 eq).
-
Hydrolysis: The mixture is heated to 100 °C and stirred for 2-4 hours. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.
-
Isolation: The reaction solution is cooled to room temperature, which typically results in the precipitation of a white solid.
-
Purification: The solid product is collected by suction filtration, washed with cold water, and dried to yield 2-(trifluoromethyl)benzamide.
Quantitative Data for Nitrile Hydrolysis[2]
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 2-Trifluoromethylbenzonitrile | NaOH, Water | 100 | 2 | 89.9 | 98.8 |
Synthetic Workflow: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
Route 3: Multi-step Synthesis from 2,3-Dichlorobenzotrifluoride
For industrial-scale production, a multi-step synthesis starting from a readily available bulk chemical like 2,3-dichlorobenzotrifluoride (a trifluoromethyl-containing analogue) is often employed. This route, as detailed in patent literature, involves several key transformations.[1]
Key Experimental Steps[2]
-
Fluorination: 2,3-Dichlorobenzotrifluoride is treated with a fluorinating agent in a suitable solvent to produce 2-fluoro-3-chlorobenzotrifluoride.
-
Cyanation: The resulting compound undergoes a cyanation reaction, where the chloro group is substituted with a cyanide group to yield 2-chloro-6-trifluoromethylbenzonitrile.
-
Hydrogenation/Dechlorination: The 2-chloro-6-trifluoromethylbenzonitrile is then subjected to catalytic hydrogenation to remove the remaining chlorine atom, affording 2-trifluoromethylbenzonitrile.
-
Hydrolysis: The final step is the hydrolysis of the nitrile group to the amide, as described in Route 2.
Quantitative Data for Multi-step Synthesis[2]
| Step | Key Reagents | Product | Yield (%) | Purity (%) |
| Cyanation | Cyaniding agent | 2-Chloro-6-trifluoromethylbenzonitrile | 87.2 | 97.8 (GC) |
| Hydrolysis | NaOH, Water | 2-Trifluoromethylbenzamide | 89.9 | 98.8 (HPLC) |
| Overall | - | 2-Trifluoromethylbenzamide | ~67.5 | 98.8 (HPLC) |
Synthetic Workflow: From 2,3-Dichlorobenzotrifluoride
Route 4: Trifluoromethoxylation of 2-Hydroxybenzamide (Hypothetical Route)
A conceptually plausible but less-documented route involves the direct trifluoromethoxylation of the phenolic hydroxyl group of 2-hydroxybenzamide (salicylamide). This approach is attractive as it utilizes a simple and inexpensive starting material. However, the direct introduction of the trifluoromethoxy group can be challenging.
General Methodology for Phenol Trifluoromethoxylation
Recent advances have provided methods for the O-trifluoromethylation of phenols, often proceeding through a two-step sequence involving the formation of a xanthate intermediate followed by a desulfurization-fluorination reaction.
-
Xanthate Formation: 2-Hydroxybenzamide would be reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base (e.g., potassium carbonate) in a solvent like acetonitrile to form the corresponding xanthate.
-
Trifluoromethoxylation: The isolated xanthate intermediate would then be treated with a fluorinating agent such as XtalFluor-E ([Et₂NSF₂]BF₄) in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to yield this compound.
This route remains to be demonstrated for this specific substrate and would require significant optimization to manage potential side reactions involving the amide functionality.
Biological Context and Signaling Pathways
While this compound is primarily a synthetic intermediate, the benzamide scaffold, particularly when substituted with trifluoromethoxy groups, is of significant interest in drug discovery. For instance, derivatives of 4-(trifluoromethoxy)benzamide have been synthesized and evaluated for their biological activities.[2]
A recent study explored a series of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives.[2] These compounds were tested for antibacterial activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli, with some derivatives showing notable efficacy. Furthermore, selected compounds were screened for anticancer activity against the A549 lung cancer cell line and displayed excellent inhibitory effects with low micromolar IC₅₀ values.[2]
This highlights a logical workflow in drug development where a core scaffold, such as trifluoromethoxy-substituted benzamide, is synthesized and then elaborated into a library of derivatives for biological screening and lead optimization.
Logical Workflow: From Core Scaffold to Biological Evaluation
Conclusion
The synthesis of this compound is most practically achieved through the direct amidation of 2-(trifluoromethoxy)benzoic acid or the hydrolysis of 2-(trifluoromethoxy)benzonitrile. These routes offer high yields and utilize readily accessible starting materials. For larger-scale industrial applications, a multi-step synthesis from chlorinated benzotrifluoride precursors presents a viable, albeit more complex, alternative. While the direct trifluoromethoxylation of 2-hydroxybenzamide is a conceptually interesting approach, it requires further investigation and development. The trifluoromethoxy-substituted benzamide core remains a privileged scaffold in medicinal chemistry, serving as a critical starting point for the development of new therapeutic agents.
References
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]
Spectroscopic Profile of 2-(Trifluoromethoxy)benzamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Trifluoromethoxy)benzamide (CAS No. 127979-74-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and data from structurally analogous compounds. Detailed, standardized experimental protocols for obtaining such data are also provided for researchers in synthetic chemistry and drug development. This guide is intended to serve as a reference for the characterization and quality control of this compound.
Introduction
This compound is a fluorinated aromatic amide of interest in medicinal chemistry and materials science. The trifluoromethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable substituent in the design of novel compounds. Accurate characterization of its chemical structure is paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This document outlines the expected spectroscopic data and the methodologies for their acquisition.
Molecular and Spectroscopic Data Summary
The following tables summarize the key molecular properties and the predicted spectroscopic data for this compound.
Table 1: Molecular Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| CAS Number | 127979-74-2 |
| Structure |
|
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Ar-H |
| ~ 7.5 - 7.7 | t | 1H | Ar-H |
| ~ 7.3 - 7.5 | m | 2H | Ar-H |
| ~ 6.0 - 7.0 | br s | 2H | -CONH₂ |
Note: Chemical shifts are approximate and coupling patterns may vary. The broad signal for the amide protons can exchange with D₂O.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 | C=O (Amide) |
| ~ 148 (q, J ≈ 2 Hz) | C-OCF₃ |
| ~ 133 | Ar-C |
| ~ 131 | Ar-C |
| ~ 128 | Ar-C |
| ~ 122 | Ar-C |
| ~ 120.5 (q, J ≈ 257 Hz) | -OCF₃ |
| ~ 120 | Ar-C |
Note: The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Table 4: Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350, 3170 | Strong, Broad | N-H stretch (Amide) |
| ~ 1660 | Strong | C=O stretch (Amide I) |
| ~ 1600 | Medium | N-H bend (Amide II) |
| ~ 1580, 1480 | Medium | C=C stretch (Aromatic) |
| ~ 1250 - 1150 | Very Strong | C-F stretch (Trifluoromethoxy) |
| ~ 1210 | Strong | C-O stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 205 | ~ 80 | [M]⁺ (Molecular Ion) |
| 188 | ~ 100 | [M - NH₃]⁺ |
| 145 | ~ 40 | [M - CONH₂ - F]⁺ |
| 136 | ~ 60 | [M - OCF₃]⁺ |
| 108 | ~ 30 | [C₇H₄O]⁺ |
| 76 | ~ 20 | [C₆H₄]⁺ |
Note: Fragmentation patterns are predicted and actual intensities may vary.
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic data.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 0 to 200 ppm and a longer acquisition time or a greater number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.[2]
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules in the gas phase, causing ionization and fragmentation.[3][4]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions using an electron multiplier or similar detector to generate the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the major fragment ions to support the proposed structure.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This guide provides a foundational set of predicted spectroscopic data and standardized analytical protocols for this compound. While experimental verification is essential, this information serves as a valuable resource for researchers involved in the synthesis and characterization of this and related fluorinated compounds. The detailed methodologies and workflow are designed to ensure consistent and high-quality data acquisition for structural confirmation and purity assessment.
References
Methodological & Application
Synthetic Protocols for 2-(Trifluoromethoxy)benzamide Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(trifluoromethoxy)benzamide derivatives, valuable scaffolds in medicinal chemistry and drug discovery. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, making these compounds attractive for developing novel therapeutic agents.
Synthetic Strategy Overview
The primary synthetic route to this compound derivatives involves a multi-step process commencing with the synthesis of the key intermediate, 2-(trifluoromethoxy)benzoic acid. This is followed by amide coupling with a variety of primary and secondary amines. An alternative approach involves the formation of an acyl chloride intermediate, which then reacts with the desired amine.
A plausible and efficient synthetic pathway is outlined below:
Caption: General synthetic routes to this compound derivatives.
Key Intermediate Synthesis
The synthesis of this compound derivatives hinges on the successful preparation of the key precursor, 2-(trifluoromethoxy)benzoic acid. A common route to this intermediate starts from 2-(trifluoromethoxy)aniline.
Protocol 1: Synthesis of 2-(Trifluoromethoxy)benzonitrile via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting an aryl amine to a nitrile.[1][2]
Materials:
-
2-(Trifluoromethoxy)aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Ice
Procedure:
-
To a stirred solution of 2-(trifluoromethoxy)aniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with toluene.
-
Wash the organic layer with aqueous sodium cyanide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethoxy)benzonitrile.
Protocol 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile to 2-(Trifluoromethoxy)benzoic Acid
The nitrile intermediate can be hydrolyzed under basic conditions to afford the corresponding carboxylic acid.[2][3]
Materials:
-
2-(Trifluoromethoxy)benzonitrile
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reflux a mixture of 2-(trifluoromethoxy)benzonitrile and an aqueous solution of sodium hydroxide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-(trifluoromethoxy)benzoic acid.
Synthesis of this compound Derivatives
With the key carboxylic acid precursor in hand, the final amide products can be synthesized using standard amide coupling protocols or via an acyl chloride intermediate.
Method A: Direct Amide Coupling
This method is versatile and can be applied to a wide range of amines. The use of coupling agents like HATU or EDC/HOBt facilitates the reaction under mild conditions.[4]
Caption: Workflow for direct amide coupling.
Protocol 3: HATU-Mediated Amide Coupling
Materials:
-
2-(Trifluoromethoxy)benzoic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Add HATU (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: EDC/HOBt-Mediated Amide Coupling [4]
Materials:
-
2-(Trifluoromethoxy)benzoic acid
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.5 eq) in anhydrous DMF at 0 °C, add DIPEA (2.0 eq).[4]
-
Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[4]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method B: Amidation via Acyl Chloride
This method is particularly useful for less reactive amines.
Protocol 5: Synthesis of 2-(Trifluoromethoxy)benzoyl Chloride
Materials:
-
2-(Trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Catalytic DMF
Procedure:
-
To a solution of 2-(trifluoromethoxy)benzoic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Protocol 6: Reaction of 2-(Trifluoromethoxy)benzoyl Chloride with Amines
Materials:
-
2-(Trifluoromethoxy)benzoyl chloride
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of 2-(trifluoromethoxy)benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
The following table provides illustrative data for the synthesis of 4-(trifluoromethoxy)benzamide derivatives, which can serve as a reference for expected yields and reaction conditions for the analogous 2-substituted compounds.[4]
| Compound | Amine | Coupling Method | Yield (%) |
| 1a | Morpholine | EDC/HOBt | 85 |
| 1b | Piperidine | EDC/HOBt | 88 |
| 1c | 4-Methylpiperidine | EDC/HOBt | 90 |
| 1d | 4-Hydroxypiperidine | EDC/HOBt | 75 |
| 1e | Aniline | EDC/HOBt | 82 |
| 1f | 4-Methylaniline | EDC/HOBt | 86 |
| 1g | Benzylamine | EDC/HOBt | 92 |
Data is for 4-(trifluoromethoxy)benzamide derivatives and is intended to be representative.[4]
Conclusion
The synthetic protocols outlined in this document provide a comprehensive guide for the preparation of this compound derivatives. The choice of synthetic route and specific protocol will depend on the nature of the desired amine and the scale of the reaction. These methods are robust and can be adapted to generate a diverse library of compounds for further investigation in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-(Trifluoromethoxy)benzamide Derivatives in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The trifluoromethoxy group is a critical pharmacophore in modern medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates. While 2-(trifluoromethoxy)benzamide itself primarily serves as a versatile synthetic intermediate, its structural analogs, particularly 2-(trifluoromethyl)benzimidazole derivatives, have emerged as a promising class of therapeutic agents with significant activity in oncology and parasitology.[1]
These derivatives have demonstrated potent efficacy as both antiparasitic agents and inducers of ferroptosis, a novel iron-dependent form of programmed cell death, in cancer cells. The benzimidazole scaffold, structurally similar to purine nucleosides, allows these compounds to interact with various biological targets. The addition of the trifluoromethyl group at the 2-position of the benzimidazole ring is crucial for their biological activity.
Antiparasitic Applications
Derivatives of 2-(trifluoromethyl)benzimidazole have shown significant in vitro and in vivo activity against a range of parasites, including the protozoa Giardia intestinalis and Entamoeba histolytica, and the nematode Trichinella spiralis.[2][3] Notably, these compounds have exhibited greater potency than standard-of-care drugs such as albendazole and metronidazole in preclinical studies.[3] The mechanism of their antiparasitic action does not appear to involve the inhibition of tubulin polymerization, a common target for other benzimidazole-based anthelmintics.[3]
Oncology Applications: Ferroptosis Induction
In the field of oncology, 2-(trifluoromethyl)benzimidazole derivatives have been identified as novel and potent inducers of ferroptosis.[4] This distinct form of cell death is characterized by the iron-dependent accumulation of lipid peroxides, making it a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-based therapies. These compounds have been shown to inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). This disruption of the cellular antioxidant defense system results in unchecked lipid peroxidation and, ultimately, ferroptotic cell death.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various 2-(trifluoromethyl)benzimidazole derivatives against parasitic and cancer cell lines.
Table 1: Antiparasitic Activity of 2-(Trifluoromethyl)benzimidazole Derivatives (IC₅₀ in µM)
| Compound ID | Giardia intestinalis | Entamoeba histolytica | Trichinella spiralis (ML) | Reference |
| 1b | 0.04 | 0.03 | >25 | [2] |
| 1c | 0.03 | 0.04 | 12.5 | [2] |
| 1e | 0.02 | 0.03 | 6.25 | [2] |
| 1f | 0.04 | 0.05 | 3.12 | [2] |
| Metronidazole | 1.8 | 0.4 | - | [2] |
| Albendazole | 0.04 | 0.05 | 12.5 | [2] |
ML: Muscle Larvae
Table 2: Cytotoxic Activity of 2-(Trifluoromethyl)benzimidazole Derivatives in Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| FA-S | HepG2 | ~10 | [4] |
| FA16 | HepG2 | ~2.5 | [4] |
| Erastin | HepG2 | ~5 | [4] |
| Compound 5a | A549 (Lung) | 2.2 | [5] |
| Compound 2 | U87 (Glioblastoma) | 45.2 | [5] |
| Compound 3 | HepG2 (Liver) | 25.14 | [6] |
| Compound 3 | MCF-7 (Breast) | 22.41 | [6] |
| Compound 3 | DLD-1 (Colon) | 41.97 | [6] |
| Compound 4c | A549 (Lung) | 0.0019 | [7] |
| Compound 4c | HT29 (Colon) | 0.0093 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives
This protocol is a representative synthesis based on the Phillips cyclocondensation reaction.[2]
Materials:
-
Substituted 1,2-phenylenediamine
-
Trifluoroacetic acid
-
4M Hydrochloric acid (HCl)
Procedure:
-
A mixture of the appropriate substituted 1,2-phenylenediamine (10 mmol) and trifluoroacetic acid (12 mmol) in 4M HCl (20 mL) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and then neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(trifluoromethyl)benzimidazole derivative.
-
The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: Synthetic workflow for 2-(trifluoromethyl)benzimidazole derivatives.
Protocol 2: In Vitro Antiparasitic Susceptibility Assay (Giardia intestinalis)
This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of test compounds against Giardia intestinalis trophozoites.
Materials:
-
Giardia intestinalis trophozoites (e.g., WB strain)
-
TYI-S-33 medium supplemented with bovine bile and fetal bovine serum
-
96-well microtiter plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Metronidazole (positive control)
-
Inverted microscope
Procedure:
-
Giardia intestinalis trophozoites are cultured in TYI-S-33 medium at 37°C.
-
Trophozoites in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Serial dilutions of the test compounds and metronidazole are prepared in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
The compound dilutions are added to the wells containing the trophozoites. A vehicle control (DMSO) and a negative control (medium only) are included.
-
The plates are incubated at 37°C for 48 hours.
-
After incubation, the trophozoites are detached by chilling the plates on ice for 20 minutes.
-
The number of viable trophozoites in each well is determined by counting using a hemocytometer under an inverted microscope.
-
The percentage of growth inhibition is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by non-linear regression analysis of the dose-response curves.
Protocol 3: In Vivo Anthelmintic Efficacy Assay (Trichinella spiralis)
This protocol describes the evaluation of the in vivo efficacy of test compounds in a murine model of trichinellosis.[2]
Materials:
-
BALB/c mice
-
Trichinella spiralis infective larvae
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Albendazole (positive control)
-
Pepsin-HCl digestion solution
Procedure:
-
Mice are orally infected with approximately 300 Trichinella spiralis infective larvae.
-
For adult-stage efficacy: Treatment is initiated 2 days post-infection. Mice are orally administered the test compound or vehicle control once daily for 5 consecutive days.
-
Seven days post-infection, the mice are euthanized, and the small intestine is removed. The number of adult worms is counted under a stereomicroscope.
-
For muscle larvae stage efficacy: Treatment is initiated 30 days post-infection. Mice are orally administered the test compound or vehicle control once daily for 5 consecutive days.
-
Forty-five days post-infection, the mice are euthanized, and the carcass is digested in a pepsin-HCl solution to release the muscle larvae.
-
The number of muscle larvae is counted, and the reduction in parasite burden is calculated relative to the vehicle control group.
Protocol 4: Ferroptosis Induction Assay (Cell Viability)
This protocol details the determination of cell viability and IC₅₀ of ferroptosis-inducing compounds using the MTT assay.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds and Erastin (positive control) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Serial dilutions of the test compounds are prepared in the culture medium.
-
The medium is replaced with fresh medium containing the different concentrations of the compounds. A vehicle control (DMSO) is included.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of ferroptosis induction by 2-(trifluoromethyl)benzimidazole derivatives.
Caption: Experimental workflow for determining IC₅₀ using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents. | Semantic Scholar [semanticscholar.org]
- 5. nveo.org [nveo.org]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. researchgate.net [researchgate.net]
Utilizing 2-(Trifluoromethoxy)benzamide as a synthetic building block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(trifluoromethoxy)benzamide and its parent carboxylic acid, 2-(trifluoromethoxy)benzoic acid, as versatile synthetic building blocks in medicinal chemistry and drug discovery.
Application Notes
This compound is a valuable scaffold in the design of novel therapeutic agents. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position of the benzamide moiety confers several advantageous properties to molecules, making it a privileged structural motif in modern drug discovery.
Key Advantages of the 2-(Trifluoromethoxy)phenyl Moiety:
-
Enhanced Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life of drug candidates, reducing the required dosage and frequency of administration.
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule. This property can enhance a drug's ability to cross cellular membranes, improving its absorption, distribution, and bioavailability. This is a critical factor in developing orally available drugs.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, which can be strategically utilized to fine-tune a molecule's solubility and binding characteristics.
-
Improved Target Binding: The unique electronic and steric properties of the -OCF₃ group can lead to favorable interactions within the binding pockets of biological targets, such as enzymes and receptors. This can result in enhanced potency and selectivity of the drug candidate.
Applications in Drug Discovery:
Derivatives of this compound have shown promise in a variety of therapeutic areas:
-
Oncology: Benzamide derivatives are known to function as kinase inhibitors. Specifically, compounds bearing the trifluoromethyl or trifluoromethoxy group have been investigated as inhibitors of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in many human cancers. By targeting key kinases in this cascade, these compounds can inhibit uncontrolled cell proliferation.
-
Antimicrobial Agents: Novel benzamide scaffolds incorporating a trifluoromethoxy group have demonstrated significant efficacy against various pathogenic microorganisms.
-
Anti-inflammatory and Analgesic Agents: The structural motif is also utilized in the development of new anti-inflammatory and analgesic drugs.
Experimental Protocols
The following protocols describe the synthesis of N-substituted benzamides starting from 2-(trifluoromethoxy)benzoic acid, a common precursor to this compound derivatives.
Protocol 1: General Amide Coupling using HATU
This protocol describes a general method for the synthesis of N-substituted 2-(trifluoromethoxy)benzamides using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. This method is broadly applicable to a wide range of primary and secondary amines.
Reaction Scheme:
Materials:
-
2-(Trifluoromethoxy)benzoic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-(trifluoromethoxy)benzoic acid in anhydrous DMF, add the desired amine.
-
To this mixture, add DIEA, followed by the portion-wise addition of HATU at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.
Protocol 2: Synthesis of N-(2-hydroxyethyl)-2-(trifluoromethoxy)benzamide
This protocol details the synthesis of a specific hydroxy-functionalized benzamide, which can serve as a versatile intermediate for further elaboration.
Materials:
-
2-(Trifluoromethoxy)benzoic acid (1.0 eq)
-
2-Aminoethanol (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of 2-(trifluoromethoxy)benzoic acid in anhydrous THF, add 2-aminoethanol followed by DIEA, HOBt, and EDC·HCl at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction for the consumption of starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for reactions involving benzamide synthesis and the biological activity of resulting derivatives.
Table 1: Amide Coupling Reaction Yields (Analogous Systems)
| Carboxylic Acid Precursor | Amine | Coupling Reagent | Solvent | Yield (%) |
| 4-(Trifluoromethoxy)benzoic acid | 2-Aminoethanol | EDC·HCl, HOBt | THF | >90% |
| Benzoic Acid | Aniline | SO₂F₂, DIPEA | MeCN | 94% |
| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | MeCN | 91% |
Table 2: Biological Activity of Benzamide Derivatives
| Compound | Target/Assay | IC₅₀ (µM) | Cell Line |
| N-(2-((6-(morpholin-4-yl)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | Anticancer Activity | 19 ± 0.50 | A549 (Lung Cancer) |
| N-(2-((6-(piperidin-1-yl)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | Anticancer Activity | 17 ± 0.5 | A549 (Lung Cancer) |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of N-substituted benzamides from a benzoic acid precursor.
Signaling Pathway
Derivatives of benzamides are often designed as kinase inhibitors. The RAS-RAF-MEK-ERK pathway is a key signaling cascade in cancer cell proliferation and a common target for such inhibitors. The diagram below illustrates this pathway and indicates the points of inhibition by kinase inhibitors.
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Using 2-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzamide is a versatile scaffold for medicinal chemistry, primarily utilized as an intermediate in the development of novel therapeutic agents. The presence of the trifluoromethoxy group is of particular interest as it can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies based on the this compound core, with a focus on its potential as a source of new anti-inflammatory and analgesic agents.
Rationale for SAR Studies
The primary goal of SAR studies is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. For the this compound scaffold, SAR studies can elucidate the contributions of different substituents and their positions on the benzene ring to the molecule's overall efficacy and selectivity for specific biological targets. This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing lead compounds into clinical candidates.
General Synthetic Approach for this compound Analogs
The synthesis of analogs of this compound can be achieved through various established synthetic routes. A common approach involves the derivatization of the corresponding benzoic acid.
Protocol 1: Synthesis of N-Substituted this compound Analogs
This protocol describes a general method for the synthesis of N-substituted analogs of this compound starting from 2-(Trifluoromethoxy)benzoic acid.
Materials:
-
2-(Trifluoromethoxy)benzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 2-(Trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(Trifluoromethoxy)benzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted this compound analog.
-
Caption: General synthetic workflow for N-substituted analogs.
Experimental Protocols for Biological Evaluation
Given the known application of benzamides in developing anti-inflammatory and analgesic drugs, the following in vitro and in vivo assays are recommended for screening newly synthesized this compound analogs.
In Vitro Anti-inflammatory Assays
Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of test compounds to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Tris-HCl buffer
-
Hematin
-
Arachidonic acid
-
Chromogenic substrate (e.g., TMPD)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme.
-
Add various concentrations of the test compounds to the wells of a 96-well plate.
-
Add the enzyme reaction mixture to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance change at 590 nm, which corresponds to the oxidation of the chromogenic substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 3: TNF-α Inhibition Assay in LPS-Stimulated Macrophages
Principle: This assay quantifies the inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) production in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
DMEM cell culture medium with 10% FBS
-
ELISA kit for mouse TNF-α
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α reduction compared to the LPS-treated control and determine the IC50 values.
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Analgesic Assay
Protocol 4: Acetic Acid-Induced Writhing Test in Mice
Principle: This is a chemical-induced visceral pain model used to evaluate the peripheral analgesic effects of compounds. The number of abdominal constrictions (writhes) is counted after intraperitoneal injection of acetic acid.
Materials:
-
Male Swiss albino mice (20-25 g)
-
0.6% acetic acid solution
-
Standard analgesic drug (e.g., Aspirin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Observation chambers
Procedure:
-
Divide the mice into groups (vehicle control, standard drug, and test compound groups at different doses).
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Structure-Activity Relationship (SAR) Data Presentation
Table 1: Representative SAR Data for N-Arylbenzamide Analogs as COX-2 Inhibitors
| Compound ID | R (Substitution on N-phenyl ring) | COX-2 IC50 (µM) |
| 1a | H | 15.2 |
| 1b | 4-CH₃ | 8.5 |
| 1c | 4-OCH₃ | 5.1 |
| 1d | 4-F | 3.7 |
| 1e | 4-Cl | 2.9 |
| 1f | 4-CF₃ | 1.8 |
| 1g | 3,4-diCl | 1.1 |
| Reference | Celecoxib | 0.04 |
Disclaimer: The data in this table is representative and adapted from published literature on N-phenylbenzamides for illustrative purposes. It does not represent actual experimental data for this compound derivatives.
Interpretation of Representative SAR:
-
Effect of Phenyl Ring Substitution: The data suggests that substitution on the N-phenyl ring significantly influences COX-2 inhibitory activity.
-
Electronic Effects: Electron-withdrawing groups (F, Cl, CF₃) at the 4-position of the N-phenyl ring generally lead to increased potency compared to the unsubstituted analog (1a) or analogs with electron-donating groups (1b, 1c).
-
Halogen Substitution: The potency increases with the electronegativity and size of the halogen (F < Cl). The presence of two chloro substituents (1g) further enhances the activity.
-
Trifluoromethyl Group: The trifluoromethyl group (1f) is a particularly favorable substituent, leading to a significant increase in potency.
This type of analysis allows researchers to identify key structural features required for potent biological activity and to design further analogs with improved properties.
Signaling Pathway Visualization
The anti-inflammatory effects of benzamide derivatives are often attributed to their interaction with key inflammatory signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and analgesic agents. The protocols and methodologies outlined in these application notes provide a robust framework for conducting systematic SAR studies. Through the iterative process of designing, synthesizing, and evaluating analogs, researchers can elucidate the key structural requirements for potent and selective biological activity, ultimately leading to the discovery of new and improved therapeutic candidates.
Application Notes and Protocols for the Scalable Production of 2-(Trifluoromethoxy)benzamide
Authored for: Researchers, scientists, and drug development professionals.
Abstract
2-(Trifluoromethoxy)benzamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and bioavailability of target molecules. As demand for this intermediate grows, robust and scalable synthetic methods are crucial. This document provides detailed application notes and protocols for two primary synthetic routes for the production of this compound, with a focus on scalability from laboratory to pilot plant operations. The protocols are based on well-established chemical transformations, adapted for this specific target molecule.
Introduction
The synthesis of this compound can be efficiently achieved through two primary pathways, starting from readily available precursors: 2-(trifluoromethoxy)benzoic acid and 2-(trifluoromethoxy)benzonitrile. This document outlines detailed protocols for both laboratory-scale synthesis and key considerations for scaling up these processes.
Synthetic Pathways
Two viable synthetic routes for the preparation of this compound are presented below. Route A involves the amidation of 2-(trifluoromethoxy)benzoic acid, while Route B describes the partial hydrolysis of 2-(trifluoromethoxy)benzonitrile.
Caption: Proposed synthetic pathways to this compound.
Data Presentation: Comparison of Production Scales
The following tables provide a summary of typical quantitative data for the proposed synthetic routes at laboratory and pilot plant scales. The data for the pilot scale are projected based on common scale-up challenges and optimizations.
Route A: Amidation of 2-(Trifluoromethoxy)benzoic Acid
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Key Scale-Up Considerations |
| Starting Material | 2-(Trifluoromethoxy)benzoic Acid | 2-(Trifluoromethoxy)benzoic Acid | Consistent purity and sourcing of raw materials. |
| Reagents | Thionyl Chloride, Aq. Ammonia | Thionyl Chloride, Ammonia Gas | Safe handling and charging of corrosive thionyl chloride. Efficient scrubbing of off-gases (HCl, SO₂). Controlled addition of ammonia gas. |
| Solvent | Dichloromethane, Isopropanol | Toluene, Isopropanol | Toluene is often preferred for higher boiling point and easier recovery. |
| Reaction Time | 4-6 hours (total) | 8-12 hours (total) | Slower reagent addition rates for temperature control. Longer work-up and isolation times. |
| Temperature | 0-10 °C (amidation) | -10 to 0 °C (amidation) | Efficient heat removal is critical during the exothermic amidation step. |
| Typical Yield | 85-95% | 80-90% | Potential for yield loss during transfers and isolation at a larger scale. |
| Product Purity | >98% (after recrystallization) | >98% (after recrystallization) | Consistent crystallization process to ensure purity. |
Route B: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Key Scale-Up Considerations |
| Starting Material | 2-(Trifluoromethoxy)benzonitrile | 2-(Trifluoromethoxy)benzonitrile | Consistent purity of the nitrile is important to avoid side reactions. |
| Reagents | Sodium Hydroxide | Sodium Hydroxide | Handling of caustic solutions. |
| Solvent | Water/Ethanol | Water | Use of water as a solvent is cost-effective and environmentally friendly. |
| Reaction Time | 2-4 hours | 4-8 hours | Monitoring of reaction progress to prevent over-hydrolysis to the carboxylic acid. |
| Temperature | 100 °C | 100-110 °C | Efficient heating and temperature control of the reaction mixture. |
| Typical Yield | 80-90% | 75-85% | Potential for incomplete conversion or over-hydrolysis. |
| Product Purity | >97% (after filtration and washing) | >97% (after filtration and washing) | Efficient filtration and washing to remove residual base and byproducts. |
Experimental Protocols
Route A: Amidation of 2-(Trifluoromethoxy)benzoic Acid
1. Laboratory Scale Protocol (100 g)
-
Step 1: Formation of 2-(Trifluoromethoxy)benzoyl Chloride
-
To a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 2-(trifluoromethoxy)benzoic acid (100 g) and toluene (500 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 mL).
-
Slowly add thionyl chloride (86 g, 1.5 eq) via the dropping funnel over 30 minutes.
-
Heat the mixture to 70-80 °C and stir for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude acid chloride.
-
-
Step 2: Amidation
-
In a separate 2 L flask, prepare a solution of isopropanol (800 g).
-
Cool the isopropanol to -10 to 0 °C in an ice-salt bath.
-
Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride in toluene (200 mL) and add it to the cold isopropanol.
-
Purge ammonia gas through the solution while maintaining the temperature between -10 and 0 °C. The reaction is highly exothermic.
-
Continue the ammonia purge for 2-3 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
2. Pilot Plant Scale-Up Considerations
-
Material Handling: Use a closed system for charging thionyl chloride to minimize exposure.
-
Off-Gas Treatment: Ensure the scrubber system is adequately sized to handle the HCl and SO₂ off-gases.
-
Heat Management: The amidation step is highly exothermic. Use a reactor with efficient cooling capacity. The rate of ammonia gas addition must be carefully controlled to maintain the desired temperature.
-
Process Control: Implement in-process controls (e.g., HPLC) to monitor the conversion of the acid to the acid chloride and the subsequent amidation.
-
Isolation: Use a centrifuge for filtration and a suitable dryer for the final product.
Route B: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
1. Laboratory Scale Protocol (100 g)
-
To a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 2-(trifluoromethoxy)benzonitrile (100 g) and water (500 mL).
-
Add sodium hydroxide pellets (30 g) to the mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by HPLC to ensure the nitrile is consumed while minimizing the formation of the corresponding carboxylic acid.
-
Cool the reaction mixture to room temperature. The product will precipitate as a white solid.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
Dry the product in a vacuum oven at 50-60 °C.
2. Pilot Plant Scale-Up Considerations
-
Reaction Control: The extent of hydrolysis is sensitive to reaction time and temperature. Strict control over these parameters is necessary to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.
-
Mixing: Efficient agitation is required to ensure good mixing of the heterogeneous reaction mixture.
-
Product Isolation: Ensure the filtration and washing steps are efficient to remove all residual sodium hydroxide, which can affect the stability and purity of the final product.
-
Effluent Treatment: The aqueous filtrate will be basic and needs to be neutralized before disposal.
Logical Workflow for Process Scale-Up
The following diagram illustrates the general workflow and key decision points when scaling up a chemical synthesis from the laboratory to production.
Caption: General workflow for scaling up chemical synthesis.
Conclusion
The production of this compound can be successfully achieved via amidation of the corresponding benzoic acid or by hydrolysis of the benzonitrile. While the benzoic acid route may offer higher yields, it involves handling more hazardous reagents. The nitrile hydrolysis route is simpler and uses less hazardous materials but may require tighter control to avoid byproduct formation. The choice of route for large-scale production will depend on factors such as raw material availability, cost, equipment capabilities, and safety considerations. The protocols and scale-up considerations provided in this document offer a comprehensive guide for researchers and process chemists involved in the manufacturing of this important chemical intermediate.
Application Note: 1H and 13C NMR Assignment for 2-(Trifluoromethoxy)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoromethoxy)benzamide is a chemical compound of interest in pharmaceutical and agrochemical research.[1] Its structural elucidation is a critical step in synthesis verification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note provides a detailed protocol and predicted ¹H and ¹³C NMR assignments for this compound.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.
Caption: Chemical structure of this compound with IUPAC numbering for proton and carbon assignments.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established substituent effects and data from analogous compounds. The exact chemical shifts may vary depending on the solvent and concentration used.
Predicted ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.65 - 7.55 | d | ~8.0 | 1H |
| H-4 | 7.55 - 7.45 | t | ~7.5 | 1H |
| H-5 | 7.45 - 7.35 | t | ~7.5 | 1H |
| H-6 | 7.80 - 7.70 | d | ~8.0 | 1H |
| -NH₂ | 7.9 (broad s), 7.5 (broad s) | br s | - | 2H |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} NMR) | C-F Coupling (J, Hz) |
| C-1 | ~133 | s | - |
| C-2 | ~148 | s | - |
| C-3 | ~122 | s | - |
| C-4 | ~132 | s | - |
| C-5 | ~128 | s | - |
| C-6 | ~130 | s | - |
| C=O | ~168 | s | - |
| -OCF₃ | ~121 | q | ~257 |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the this compound sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzamides due to its high dissolving power.[2][3] Deuterated chloroform (CDCl₃) can also be used.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 30-45 degrees
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher
-
Technique: Proton-decoupled
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
Data Visualization
The logical workflow for the structural elucidation of this compound using NMR is depicted below.
Caption: Workflow for NMR analysis of this compound.
The following diagram illustrates the key correlations expected in the NMR spectra, aiding in the assignment of signals to the respective nuclei.
Caption: Key NMR signal regions for this compound.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignment of this compound for researchers, scientists, and drug development professionals. The presented tables of predicted chemical shifts and detailed experimental protocols will facilitate the structural verification and characterization of this compound. The provided diagrams offer a clear visual representation of the experimental workflow and the expected NMR correlations.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-(Trifluoromethoxy)benzamide
December 29, 2025
Abstract
This application note details the proposed mass spectrometry fragmentation pattern of 2-(Trifluoromethoxy)benzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. Understanding the fragmentation behavior of this molecule is crucial for its identification and structural elucidation in complex matrices. A detailed experimental protocol for acquiring the mass spectrum is provided, along with a summary of expected fragment ions. A proposed fragmentation pathway is visualized to aid in the interpretation of mass spectral data. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry and drug development.
Introduction
This compound is a versatile building block in organic synthesis. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions and fragment ions.[2] The fragmentation pattern of a molecule under specific ionization conditions, such as electron ionization (EI), provides a unique fingerprint that can be used for its identification. Aromatic amides typically exhibit characteristic fragmentation patterns, including the cleavage of the amide bond and fragmentation of the aromatic ring and its substituents.[3][4] This application note outlines the expected fragmentation pattern of this compound based on established fragmentation mechanisms of related compounds.
Experimental Protocol
This protocol describes a general method for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
3. Data Acquisition and Analysis
-
Acquire the data using the instrument's data acquisition software.
-
Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.
Proposed Fragmentation Pattern
The electron ionization mass spectrum of this compound (Molecular Weight: 205.14 g/mol ) is expected to show a molecular ion peak at m/z 205.[1] The fragmentation is proposed to proceed through several key pathways, primarily involving the amide and trifluoromethoxy functional groups. Aromatic amides are known to form a stable resonance-stabilized benzoyl cation, which can undergo further fragmentation.[3]
Table 1: Proposed Major Fragment Ions of this compound
| m/z (Proposed) | Ion Formula (Proposed) | Proposed Structure/Fragment Lost |
| 205 | [C₈H₆F₃NO₂]⁺• | Molecular Ion |
| 189 | [C₈H₅F₃O₂]⁺ | [M-NH₂]⁺• (Loss of amino radical) |
| 161 | [C₇H₅F₃O]⁺ | [M-NH₂-CO]⁺ (Loss of CO from benzoyl cation) |
| 145 | [C₇H₄F₂O]⁺ | [M-NH₂-CO-F]⁺ (Loss of F from m/z 161) or rearrangement and loss of CF₂ |
| 133 | [C₇H₄FO]⁺ | [M-NH₂-CO-CF]⁺ or rearrangement and loss of CF₃ |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (possible if OCF₃ is lost first, less likely) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from m/z 105) |
Fragmentation Pathway Visualization
The following diagram illustrates the proposed major fragmentation pathways for this compound upon electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
Discussion
The proposed fragmentation of this compound follows predictable pathways for aromatic amides and compounds containing trifluorinated groups. The initial and most significant fragmentation is expected to be the alpha-cleavage leading to the loss of the amino radical (•NH₂) to form the stable 2-(trifluoromethoxy)benzoyl cation at m/z 189. This is a common fragmentation pattern for primary amides.[5][6] Subsequent loss of a neutral carbon monoxide (CO) molecule from this acylium ion would yield the 2-(trifluoromethoxy)phenyl cation at m/z 161.
The trifluoromethoxy group itself can undergo fragmentation. The ion at m/z 161 may lose a fluorine atom or undergo rearrangement to lose CF₂ or a CF₃ radical, leading to ions at lower mass-to-charge ratios such as m/z 145 and m/z 133. The stability of the resulting cations will dictate the relative abundance of these fragment ions. The presence of the trifluoromethyl group can also lead to complex rearrangements.[7]
Conclusion
This application note provides a detailed, albeit proposed, overview of the mass spectrometric fragmentation of this compound. The outlined experimental protocol offers a starting point for the analysis of this compound by GC-MS. The tabulated potential fragment ions and the visualized fragmentation pathway serve as a valuable guide for the identification and structural confirmation of this compound in various research and development settings. Experimental verification of this proposed fragmentation pattern is recommended for definitive structural elucidation.
References
- 1. This compound [myskinrecipes.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Application Notes and Protocols: X-ray Crystallography of Novel 2-(Trifluoromethoxy)benzamide Compounds as Hedgehog Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, X-ray crystallographic analysis, and biological evaluation of novel 2-(trifluoromethoxy)benzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway. The trifluoromethoxy group is a key structural motif in modern drug discovery, valued for its ability to enhance metabolic stability and cell permeability. The protocols outlined below are designed to guide researchers in the structural and functional characterization of this promising class of compounds.
Data Presentation: Crystallographic and Biological Activity Data
The following tables summarize representative crystallographic data and biological activity for a novel this compound derivative, designated here as Compound 1 , a potent Hedgehog signaling pathway inhibitor.
Table 1: Crystallographic Data for Compound 1
| Parameter | Value |
| Chemical Formula | C₂₂H₁₈F₃N₅O₂ |
| Formula Weight | 457.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.254(3) |
| b (Å) | 15.876(5) |
| c (Å) | 12.432(4) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 1945.8(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.563 |
| Absorption Coefficient (mm⁻¹) | 0.125 |
| F(000) | 944 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 12876 |
| Independent reflections | 4465 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.052, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.38 |
Table 2: Biological Activity of Compound 1
| Assay | IC₅₀ (nM) |
| Gli-Luciferase Reporter Assay | 15.5 ± 2.1 |
| Bodipy-Cyclopamine Binding Assay | 25.3 ± 3.5 |
| Daoy Medulloblastoma Cell Proliferation Assay | 85.7 ± 9.8 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the target this compound derivatives can be achieved through a multi-step process. A representative synthetic route is outlined below.
Protocol 1: Synthesis of a Novel this compound Inhibitor
-
Step 1: Amide Coupling. To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add the desired aniline derivative (1.0 eq) and continue stirring at room temperature for 12-24 hours.
-
Step 2: Work-up and Purification. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
X-ray Crystallography
High-quality single crystals are essential for determining the three-dimensional structure of the synthesized compounds.
Protocol 2: Crystallization
-
Method: Slow Evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) to near saturation.
-
Procedure. Filter the solution to remove any particulate matter. Loosely cap the vial and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Crystal Harvesting. Monitor the vial for the formation of single crystals. Once suitable crystals have formed, carefully harvest them using a cryoloop.
Protocol 3: X-ray Data Collection and Structure Refinement
-
Data Collection. Mount a single crystal on a goniometer head. Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement. Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine by full-matrix least-squares on F². Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.
Biological Assays
The inhibitory activity of the synthesized compounds against the Hedgehog signaling pathway can be evaluated using cell-based assays.[1][2]
Protocol 4: Gli-Luciferase Reporter Assay
-
Cell Culture. Culture NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct.
-
Assay Procedure. Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for 1 hour, followed by stimulation with a Hedgehog agonist (e.g., SAG) for 24 hours.
-
Data Analysis. Measure luciferase activity using a luminometer. Calculate the IC₅₀ values from the dose-response curves.
Visualizations
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tumorigenesis. The diagram below illustrates the canonical Hedgehog signaling pathway and the inhibitory action of the novel this compound compounds.
Caption: Canonical Hedgehog signaling pathway and its inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, characterization, and biological evaluation of novel this compound compounds.
Caption: Experimental workflow for novel compound development.
References
Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving substituted benzamides, a chemical class that includes 2-(Trifluoromethoxy)benzamide. These assays are designed to identify and characterize inhibitors of key enzymatic targets relevant to cancer and neurodegenerative diseases, including Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuin 2 (SIRT2).
Application Note 1: A Fluorescence Polarization-Based HTS Assay for Inhibitors of the PARP1-HPF1 Complex
Introduction
Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR).[1] In conjunction with HPF1, it plays a key role in signaling DNA single-strand breaks.[1] Inhibition of the PARP1-HPF1 complex is a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Substituted benzamides are a well-established class of PARP inhibitors. This application note describes a robust, high-throughput fluorescence polarization (FP) assay for the discovery of novel substituted benzamide inhibitors of the PARP1-HPF1 complex.[1]
Signaling Pathway
The PARP1-HPF1 complex is activated by DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[1] This PARylation event serves as a scaffold to recruit DNA repair machinery.[1] Inhibition of this process leads to the accumulation of unrepaired DNA damage and ultimately, cell death in cancer cells with compromised DNA repair mechanisms.[1]
PARP1-HPF1 signaling in DNA damage response.
Experimental Workflow
The HTS assay workflow is designed for efficiency and automation-friendliness, moving from initial complex formation to inhibitor incubation, reaction initiation, and final signal detection.[1]
HTS workflow for PARP1-HPF1 inhibitors.
Experimental Protocol
This protocol is adapted for a 384-well plate format.[1]
Materials:
-
PARP1-HPF1 enzyme complex
-
Biotinylated DNA activator
-
NAD+
-
Fluorescence polarization tracer (e.g., a fluorescently labeled PARP inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% Tween-20)
-
Substituted benzamide compounds
-
Positive control inhibitor (e.g., Olaparib)
-
Low-volume, black 384-well plates
-
Fluorescence polarization-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the substituted benzamide compounds in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates.
-
Enzyme/DNA Addition: Add the PARP1-HPF1 enzyme complex and biotinylated DNA activator mixture to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add NAD+ to each well to initiate the PARylation reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Tracer Addition: Add the fluorescence polarization tracer to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization of each well using a plate reader (Excitation/Emission wavelengths dependent on the tracer used).
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) |
| Substituted Benzamide 1 | PARP1-HPF1 | FP | 0.15 |
| Substituted Benzamide 2 | PARP1-HPF1 | FP | 1.2 |
| Olaparib (Control) | PARP1-HPF1 | FP | 0.008 |
Application Note 2: A Homogeneous Time-Resolved Fluorescence (HTRF)-Based HTS Assay for SIRT2 Inhibitors
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[1] It has been implicated in various cellular processes, including the deacetylation of α-tubulin, which plays a role in microtubule dynamics.[1] Dysregulation of SIRT2 activity has been linked to neurodegenerative diseases and cancer, making it an attractive therapeutic target.[1] This application note describes a homogeneous time-resolved fluorescence (HTRF) assay for the high-throughput screening of substituted benzamide inhibitors of SIRT2.[1]
Signaling Pathway
SIRT2 deacetylates α-tubulin, a key component of microtubules.[1] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can impact cell division, migration, and other microtubule-dependent processes.[1] This provides a potential therapeutic avenue for diseases where microtubule dynamics are dysregulated.[1]
SIRT2-mediated deacetylation of α-tubulin.
Experimental Workflow
The HTRF assay for SIRT2 inhibitors is a mix-and-read protocol, making it highly suitable for HTS.[1] The workflow involves combining the enzyme, substrate, and potential inhibitors, followed by the addition of detection reagents and measurement of the HTRF signal.[1]
HTS workflow for HTRF-based SIRT2 inhibitors.
Experimental Protocol
This protocol is designed for a 384-well plate format.[1]
Materials:
-
6xHis-tagged SIRT2 enzyme
-
FAM-myristoyl-H4K16 peptide substrate
-
Anti-6xHis terbium cryptate-labeled antibody
-
Assay buffer
-
Substituted benzamide compounds
-
Positive control inhibitor
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the substituted benzamide compounds in DMSO and then dilute in assay buffer.
-
Assay Plate Preparation: a. In a 384-well plate, add the substituted benzamide compounds or controls.[1] b. Add the 6xHis-SIRT2 enzyme to the wells.[1] c. Add the FAM-myristoyl-H4K16 peptide to the wells.[1] d. Add the anti-6xHis terbium cryptate-labeled antibody to initiate the FRET reaction.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[1]
-
Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm).[1]
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) |
| Substituted Benzamide 3 | SIRT2 | HTRF | 0.5 |
| Substituted Benzamide 4 | SIRT2 | HTRF | 5.8 |
| AGK2 (Control) | SIRT2 | HTRF | 0.2 |
Application Note 3: A Cell-Based Luminescent HTS Assay for HDAC Inhibitors
Introduction
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents. This application note describes a cell-based HTS assay using the HDAC-Glo™ I/II Assay to identify substituted benzamide inhibitors of HDACs.
Experimental Workflow
This protocol is for the HDAC-Glo™ I/II Assay in a 1536-well format.[1]
HTS workflow for cell-based HDAC inhibitors.
Experimental Protocol
Materials:
-
HDAC-Glo™ I/II Assay kit (Promega)
-
Cells expressing HDACs (e.g., HeLa)
-
Cell culture medium
-
Substituted benzamide compounds
-
Positive control inhibitor (e.g., Trichostatin A)
-
White, opaque 1536-well plates
-
Luminometer-compatible plate reader
Procedure:
-
Cell Culture: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Addition: Add serial dilutions of substituted benzamide compounds to the wells.[1]
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours).[1]
-
Reagent Addition: Add the HDAC-Glo™ I/II Reagent to each well.[1]
-
Incubation: Incubate the plates at room temperature as per the manufacturer's instructions.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) |
| Substituted Benzamide 5 | HDACs | Luminescence | 0.08 |
| Substituted Benzamide 6 | HDACs | Luminescence | 0.9 |
| Trichostatin A (Control) | HDACs | Luminescence | 0.005 |
References
Troubleshooting & Optimization
Strategies to improve the yield of 2-(Trifluoromethoxy)benzamide synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust strategies and troubleshooting guidance for the synthesis of 2-(Trifluoromethoxy)benzamide. This valuable intermediate is crucial in the development of pharmaceuticals and agrochemicals, and optimizing its synthesis is key to efficient research and development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The three main strategies for synthesizing this compound are:
-
Amidation of 2-(Trifluoromethoxy)benzoyl Chloride: This is a common and often high-yielding method involving the reaction of the corresponding acid chloride with an ammonia source.
-
Hydrolysis of 2-(Trifluoromethoxy)benzonitrile: This route involves the conversion of a nitrile group to a primary amide, typically under acidic or basic conditions.
-
Direct Amidation of 2-(Trifluoromethoxy)benzoic Acid: This approach involves forming the amide bond directly from the carboxylic acid, usually with the aid of a coupling agent to activate the carboxyl group.
Q2: I am observing a low yield in my reaction. What are the general factors that could be affecting the yield of this compound?
A2: Low yields can stem from several factors, including incomplete reactions, side reactions, or loss of product during workup and purification. Key parameters to investigate are reaction temperature, reaction time, purity of starting materials, and the choice of solvent and reagents. For instance, in the amidation of the corresponding benzoyl chloride, ensuring anhydrous conditions is critical to prevent hydrolysis of the starting material to the less reactive benzoic acid.[2]
Q3: What are the common impurities I should look out for, and how can they be removed?
A3: Common impurities include unreacted starting materials (e.g., 2-(trifluoromethoxy)benzoic acid or 2-(trifluoromethoxy)benzoyl chloride) and byproducts from side reactions. The primary byproduct of concern is often the corresponding benzoic acid, which can be formed by hydrolysis of either the starting benzoyl chloride or the benzamide product under harsh conditions. Purification is typically achieved through recrystallization. Washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities like the corresponding benzoic acid.[2]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes. Starting materials like 2-(trifluoromethoxy)benzoyl chloride are lachrymatory and moisture-sensitive. Thionyl chloride and oxalyl chloride, used to prepare the acid chloride, are toxic and corrosive and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield in Amidation of 2-(Trifluoromethoxy)benzoyl Chloride
| Potential Cause | Troubleshooting Strategy |
| Hydrolysis of Benzoyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
| Incomplete Reaction | Increase the reaction time or slightly elevate the temperature. Ensure efficient stirring to maximize contact between reactants, especially if using a biphasic system. |
| Sub-optimal Temperature | The reaction with ammonia is exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of the benzoyl chloride to minimize side reactions.[3] |
| Loss during Workup | Minimize the amount of cold solvent used to wash the product during filtration to avoid dissolving a significant portion of the benzamide. |
Issue 2: Incomplete Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
| Potential Cause | Troubleshooting Strategy |
| Insufficient Catalyst/Reagent | Ensure the correct stoichiometry of the acid or base catalyst. For base-catalyzed hydrolysis, a sufficient amount of hydroxide is necessary. |
| Low Reaction Temperature | The hydrolysis of nitriles often requires elevated temperatures. Ensure the reaction is heated sufficiently (e.g., reflux) to drive the reaction to completion. A typical temperature for the hydrolysis of a similar compound, 2-(trifluoromethyl)benzonitrile, is 100°C.[4] |
| Short Reaction Time | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary. For a similar compound, reaction times of 2-4 hours have been reported.[4] |
| Formation of Carboxylic Acid | Overly harsh conditions (e.g., prolonged heating or high concentration of acid/base) can lead to the hydrolysis of the amide to the carboxylic acid. Optimize reaction time and temperature. |
Issue 3: Low Conversion in Direct Amidation of 2-(Trifluoromethoxy)benzoic Acid
| Potential Cause | Troubleshooting Strategy |
| Ineffective Coupling Agent | The choice of coupling agent is critical. For sterically hindered or electron-deficient benzoic acids, more powerful coupling agents like HATU or COMU may be required. |
| Formation of Unreactive Salt | The amine reactant can form a salt with the carboxylic acid, rendering the amine non-nucleophilic. The use of a non-nucleophilic base can mitigate this. |
| Side Reactions of Coupling Agent | Carbodiimide coupling agents like DCC can form N-acylurea byproducts. Adding HOBt can suppress this side reaction.[5] |
| Decomposition of Reagents | Ensure that the coupling agents and any additives are fresh and have been stored under appropriate conditions to prevent degradation. |
Experimental Protocols
Protocol 1: Synthesis from 2-(Trifluoromethoxy)benzoyl Chloride
This protocol is adapted from a general procedure for the synthesis of benzamides from benzoyl chlorides.[2]
-
In a fume hood, place 10 mL of concentrated aqueous ammonia in a 100 mL conical flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of 2-(trifluoromethoxy)benzoyl chloride (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., THF or diethyl ether) to the stirred ammonia solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Protocol 2: Synthesis from 2-(Trifluoromethoxy)benzonitrile
This protocol is based on the hydrolysis of the analogous 2-(trifluoromethyl)benzonitrile.[4]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(trifluoromethoxy)benzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or water).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, carefully neutralize the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis from 2-(Trifluoromethoxy)benzoic Acid using a Coupling Agent
This protocol is a general procedure for amide bond formation using a carbodiimide coupling agent.[5]
-
To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add a suitable amine source such as ammonium chloride (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
The filtrate can be worked up by washing with dilute acid and base, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for Benzamide Synthesis
| Synthetic Route | Starting Material | Typical Reagents | General Yield Range (%) | Key Advantages | Key Disadvantages |
| From Acid Chloride | 2-(Trifluoromethoxy)benzoyl Chloride | Ammonia (gas or aqueous) | 80-95 | High yield, relatively fast reaction. | Starting material is moisture sensitive and lachrymatory. |
| From Nitrile | 2-(Trifluoromethoxy)benzonitrile | NaOH or H₂SO₄ | 70-90 | Starting material is often stable. | Can require harsh conditions (heat, strong acid/base). |
| From Carboxylic Acid | 2-(Trifluoromethoxy)benzoic Acid | Coupling agent (e.g., DCC, HATU), Amine Source | 60-85 | Avoids handling of acid chlorides. | Coupling agents can be expensive and generate byproducts. |
Note: Yields are general estimates and can vary significantly based on specific reaction conditions and the scale of the reaction.
Table 2: Impact of Reaction Conditions on the Yield of a Representative Benzamide Synthesis (Hydrolysis of 2-(Trifluoromethyl)benzonitrile) [4]
| NaOH (equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1.2 | 100 | 2 | 89.9 | 98.8 |
| 2.4 | 100 | 2 | 89.9 | 98.8 |
| 1.0 (for a chloro-substituted analog) | 100 | 4 | 89.0 | 96.9 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from its acid chloride.
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
References
Overcoming challenges in the purification of 2-(Trifluoromethoxy)benzamide
Welcome to the technical support center for the purification of 2-(Trifluoromethoxy)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis and Work-up
-
Question: My initial crude product of this compound shows low purity by HPLC/TLC, with multiple unidentified spots. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in benzamide syntheses can include unreacted starting materials, such as 2-(trifluoromethoxy)benzoic acid or the corresponding acyl chloride, and byproducts from side reactions. The presence of moisture can lead to the hydrolysis of activated intermediates back to the carboxylic acid.
Troubleshooting Steps:
-
Initial Wash: During the work-up, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like unreacted 2-(trifluoromethoxy)benzoic acid.
-
Primary Purification Method: For solid compounds like this compound, recrystallization is often the most effective first step for purification.[1] If recrystallization is insufficient, column chromatography is the next logical step.[2]
-
Issue 2: Difficulty with Recrystallization
-
Question: I'm having trouble recrystallizing this compound. The compound either "oils out" or does not crystallize upon cooling. What should I do?
-
Answer: "Oiling out" can occur if the solution cools too quickly or if the boiling point of the solvent is higher than the melting point of the compound (153-155°C).[3][4] Failure to crystallize often points to issues with solvent choice or supersaturation.
Troubleshooting Steps:
-
If the compound oils out:
-
Re-heat the solution until the oil redissolves.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Add a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
-
If no crystals form:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[1]
-
Add a seed crystal: If available, add a small, pure crystal of this compound to the cooled, supersaturated solution.[1]
-
Increase concentration: You may have used too much solvent. Carefully evaporate some of the solvent and allow the solution to cool again.[1]
-
Lower the temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility.
-
Change the solvent system: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1]
-
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I am unable to achieve good separation of this compound from its impurities using column chromatography. The spots are too close on the TLC plate.
-
Answer: Poor separation is typically due to an unoptimized mobile phase or an inappropriate stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the eluent is critical.[1] Use Thin Layer Chromatography (TLC) to screen various solvent mixtures. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound, while maximizing the distance to impurity spots.[1]
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not resolve all components, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the separation.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina or a reverse-phase (C18) silica.[1] The choice will depend on the polarity of the compound and its impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected purity of this compound after a single purification step?
-
A1: Commercially available this compound is often cited with a purity of 97% or higher.[3] A successful recrystallization or column chromatography should aim to achieve a purity of >98% as determined by HPLC or NMR.
-
-
Q2: What are suitable solvents for the recrystallization of this compound?
-
Q3: How can I confirm the purity and identity of the final product?
-
A3: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The identity and structural integrity should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and by measuring the melting point, which should be sharp and within the expected range (153-155°C).[3][4]
-
-
Q4: Is this compound stable under normal purification conditions?
-
A4: The available safety data sheets do not indicate any specific instability under normal laboratory conditions.[5] However, as with many organic compounds, exposure to strong acids, strong bases, or high temperatures for extended periods should be avoided to prevent potential decomposition.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 127979-74-2 | [3] |
| Molecular Formula | C₈H₆F₃NO₂ | [3][6] |
| Molecular Weight | 205.14 g/mol | [3][6] |
| Melting Point | 153-155 °C | [3][4] |
| Appearance | White to off-white solid | [7] |
| Typical Purity | 97% | [3] |
Table 2: General Parameters for Purification Methods
| Purification Method | Key Parameters | Recommended Starting Point |
| Recrystallization | Solvent Selection | Screen polar protic solvents (e.g., Isopropanol, Ethanol) and polar aprotic solvents (e.g., Ethyl Acetate), and their mixtures with anti-solvents (e.g., Water, Hexane). |
| Cooling Rate | Slow, controlled cooling to promote the formation of larger, purer crystals. | |
| Column Chromatography | Stationary Phase | Silica Gel (standard grade, 60 Å, 230-400 mesh). |
| Mobile Phase (Eluent) | Start with a Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture. Optimize the ratio using TLC. | |
| Monitoring | Thin Layer Chromatography (TLC) or collection of fractions for HPLC analysis. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom.[8] Clamp the column vertically. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.[9] Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Open the stopcock and begin to pass the eluent through the column.[10] Collect the eluate in fractions (e.g., in test tubes). You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting logic for failed crystallization.
Caption: Standard workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 127979-74-2 | INDOFINE Chemical Company [indofinechemical.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. Page loading... [guidechem.com]
- 6. This compound [myskinrecipes.com]
- 7. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing side products in 2-(Trifluoromethoxy)benzamide reactions
Technical Support Center: 2-(Trifluoromethoxy)benzamide Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and reliable methods for the synthesis of this compound:
-
Amide coupling from 2-(Trifluoromethoxy)benzoic acid: This is a widely used method that involves activating the carboxylic acid and then reacting it with an ammonia source. Common activating agents include thionyl chloride (to form an acyl chloride intermediate) or carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives such as HOBt (Hydroxybenzotriazole).[1][2]
-
Partial hydrolysis of 2-(Trifluoromethoxy)benzonitrile: This method involves carefully hydrolyzing the corresponding benzonitrile under acidic or basic conditions to yield the primary amide.[3][4] Controlling the reaction conditions is crucial to prevent complete hydrolysis to the carboxylic acid.
Q2: My reaction yield is very low when directly reacting 2-(Trifluoromethoxy)benzoic acid with ammonia. Why is this happening?
A2: Direct reaction of a carboxylic acid with an amine (or ammonia) is often inefficient under mild conditions. This is due to a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[1][5] To achieve a successful reaction, you either need to use high temperatures to dehydrate this salt or, more commonly, activate the carboxylic acid first.[6]
Q3: What is the role of coupling reagents like EDC and HOBt?
A3: Coupling reagents are used to convert the carboxylic acid into a more reactive intermediate, making it more susceptible to nucleophilic attack by ammonia.
-
EDC (a carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]
-
HOBt: Can be added to the reaction with EDC. It reacts with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable than the O-acylisourea, which helps to reduce the risk of side reactions and racemization if chiral centers are present.[2]
Q4: Can I use 2-(Trifluoromethoxy)benzoyl chloride as a starting material?
A4: Yes, using the acyl chloride is a very effective method. Acyl chlorides are highly reactive electrophiles that readily react with ammonia to form the amide.[2][5] The main challenge with this route is the handling of the acyl chloride, which is often moisture-sensitive and can hydrolyze back to the carboxylic acid if exposed to water.[7]
Troubleshooting Guide
Issue 1: Presence of Unreacted 2-(Trifluoromethoxy)benzoic Acid
Symptoms: Your final product, after workup, shows a significant amount of the starting carboxylic acid impurity when analyzed by techniques like NMR or LC-MS.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Activation | Increase the equivalents of the coupling reagent (e.g., EDC, DCC) to 1.2-1.5 equivalents. Ensure the quality of the coupling reagent is high. |
| Acid-Base Salt Formation | If not using a coupling reagent, the unreactive ammonium salt has likely formed. Switch to a method involving an activated intermediate (e.g., acyl chloride or use of coupling reagents).[1] |
| Hydrolysis of Acyl Chloride | If starting from the acyl chloride, ensure the reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[7] |
| Insufficient Reaction Time/Temp | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some sterically hindered acids may require longer reaction times or slightly elevated temperatures. |
Issue 2: Formation of N,N'-dicyclohexylurea (DCU) as an Insoluble Byproduct
Symptoms: A significant amount of white, insoluble precipitate is observed in your reaction mixture, which is difficult to filter. This is common when using DCC (Dicyclohexylcarbodiimide) as a coupling reagent.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Use of DCC | DCU is the byproduct of DCC activation. While effective, its removal can be problematic. |
| Filtration Issues | Filter the reaction mixture through a pad of Celite to aid in the removal of the fine DCU precipitate. |
| Alternative Reagents | Switch to a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[2] |
Issue 3: Over-hydrolysis to Carboxylic Acid in Nitrile Reactions
Symptoms: When attempting the partial hydrolysis of 2-(Trifluoromethoxy)benzonitrile, the primary product isolated is the carboxylic acid, not the desired amide.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | The conditions (temperature, concentration of acid/base) are too strong, promoting full hydrolysis.[4] |
| Extended Reaction Time | The reaction was allowed to proceed for too long. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[4] |
| Optimization Required | Carefully control the reaction temperature, use a milder acid or base, and monitor the reaction progress closely by TLC or GC to stop it at the amide stage. |
Experimental Protocols
Protocol 1: Synthesis via EDC/HOBt Coupling
This protocol describes the conversion of 2-(Trifluoromethoxy)benzoic acid to this compound using EDC and HOBt.
Methodology:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(Trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Activation: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amination: Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M ammonia in dioxane) slowly at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Protocol 2: Synthesis via Acyl Chloride Intermediate
This protocol details the synthesis starting from the corresponding acyl chloride.
Methodology:
-
Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂) (2.0 eq) to 2-(Trifluoromethoxy)benzoic acid (1.0 eq) and heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude 2-(Trifluoromethoxy)benzoyl chloride is used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C in an ice bath.
-
Ammonia Addition: Slowly add a concentrated solution of aqueous ammonia or bubble ammonia gas through the solution. A precipitate of the amide will form.[8]
-
Reaction Completion: Stir the mixture for an additional 1-2 hours at room temperature.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium chloride, and dry. The product can be further purified by recrystallization.[7]
Visualized Workflows and Pathways
Caption: Synthetic routes to this compound and common side products.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimization of Coupling Agents for Benzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives using coupling agents.
Frequently Asked questions (FAQs)
Q1: My amide coupling reaction is showing low or no yield. What are the common causes?
Several factors can contribute to low or no product formation. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts.[1] Ensure your coupling reagent is fresh, as some can degrade upon storage.[2]
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] The addition of a non-nucleophilic base is crucial to prevent this.[3]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[1][4]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[1]
-
Poor Solubility: Ensure that both the carboxylic acid and the amine are soluble in the chosen solvent.[2] Common solvents for amide coupling include DMF, DCM, and THF.[2]
Q2: I'm observing a significant amount of a white precipitate that is not my product. What is it and how can I remove it?
If you are using a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC), the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.[3][5]
-
Removal of DCU: DCU is generally insoluble in many common organic solvents and can be removed by filtering the reaction mixture before the aqueous workup.[3][6] If DCU precipitates after workup, you can often remove it by dissolving the crude product in a solvent like DCM, adding a non-polar solvent such as hexanes or diethyl ether, and cooling the mixture to precipitate the DCU for a second filtration.[6]
-
Alternative Reagents: To avoid issues with DCU solubility, consider using diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, or a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose byproduct can be removed with an aqueous wash.[5]
Q3: How can I minimize racemization of my chiral carboxylic acid during the coupling reaction?
Racemization is a common side reaction, especially when using carbodiimide coupling agents.[5][7]
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 7-aza-1-hydroxybenzotriazole (HOAt) can significantly suppress racemization by forming an active ester intermediate that reacts with the amine with less epimerization.[5] OxymaPure is another effective additive that is considered safer than HOBt.[8]
-
Choice of Coupling Reagent: Phosphonium (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) are generally associated with lower levels of racemization compared to carbodiimides alone.[9][10] HATU, in particular, is known for its fast reaction times and low risk of epimerization.[11]
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can also help to minimize racemization.[1][9]
Q4: What is the difference between uronium/aminium-based coupling reagents like HATU and HBTU?
While both are effective, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generally demonstrates superior performance compared to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), especially for challenging syntheses.[11]
-
Reactivity: HATU forms a more reactive OAt-active ester intermediate due to the presence of the 7-azabenzotriazole (HOAt) moiety, leading to faster and more complete reactions.[11] HBTU forms a less reactive OBt-ester.[11]
-
Purity and Side Reactions: The higher reactivity of HATU often results in higher crude product purity with fewer deletion byproducts in peptide synthesis.[11] It also presents a lower risk of epimerization.[11]
Q5: When should I consider using a phosphonium-based coupling reagent like PyBOP?
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) is a powerful coupling reagent that offers high reactivity with low racemization.[10]
-
Advantages: A key advantage of phosphonium salts over some aminium reagents is that they do not react with the free amino group of the amine component, allowing for the use of equimolar amounts of the acid and amine.[7] This is particularly beneficial in cyclization reactions or when the amine is a valuable component.[7]
-
Disadvantages: A significant drawback is the formation of hexamethylphosphoramide (HMPA) as a byproduct when using the related BOP reagent, which is a carcinogen.[5] PyBOP was developed as a less toxic alternative.[9] Byproducts from phosphonium salts can sometimes be difficult to remove during purification.[10]
Troubleshooting Guide
This flowchart provides a logical workflow for troubleshooting common issues during benzamide synthesis using coupling agents.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling agent is critical and depends on factors like substrate reactivity, potential for side reactions, and cost.[10]
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Readily available and effective for many substrates.[10] EDC allows for easy removal of the urea byproduct through aqueous extraction.[5] | Can cause racemization of chiral centers.[10] The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove due to low solubility.[5][10] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity and low racemization.[10] Useful for sterically hindered substrates.[4] | Byproducts can be difficult to remove.[10] Can be more expensive.[10] The BOP reagent produces a carcinogenic byproduct.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High reactivity, fast reaction times, and low racemization.[10] COMU is a safer and highly efficient alternative to benzotriazole-based reagents.[12] | Can be sensitive to moisture.[10] Benzotriazole-containing reagents have potential explosive properties.[10][13] |
Table 1: General Comparison of Coupling Reagent Classes.
| Coupling Reagent | Crude Purity (%) (ACP 65-74 Synthesis) | Key Observations |
| HATU | High | Consistently high purity with fewer deletion products observed.[11][14] |
| HCTU | High | Performance is very similar to HATU, producing peptides of high purity.[14] |
| HBTU | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[11][14] |
| PyBOP | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[14] |
Table 2: Comparison of Coupling Reagent Efficiency in a Model "Difficult" Peptide Synthesis.[11][14]
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using EDC and HOBt
This protocol describes a standard procedure for the synthesis of a benzamide from a carboxylic acid and an amine using EDC as the coupling agent and HOBt as an additive to suppress side reactions.[2][10]
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents, if required)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate or other suitable extraction solvent
-
1M Hydrochloric acid, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[2]
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).[10]
-
Cool the stirred solution to 0 °C using an ice bath.[2]
-
Slowly add solid EDC·HCl (1.2 eq) to the reaction mixture in portions.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[2][10]
-
Once the reaction is complete, quench by adding water and extract the aqueous mixture with an organic solvent like ethyl acetate.[2]
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.[10]
Protocol 2: Acyl Fluoride-Mediated Synthesis for Sterically Hindered Substrates
For sterically hindered carboxylic acids or electron-deficient amines where standard methods fail, an in-situ acyl fluoride formation protocol can be highly effective.[4]
Materials:
-
Sterically hindered carboxylic acid (1.0 equivalent)
-
Sterically hindered or electron-deficient amine
-
Fluorinating agent (e.g., BTFFH) (1.1 equivalents)
-
Non-nucleophilic base (e.g., DIPEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.[1]
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
Add the solution containing the acyl fluoride to the amine.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.[1][4]
-
Upon completion, perform a standard aqueous workup and purify the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting crystallization and precipitation of 2-(Trifluoromethoxy)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization and precipitation of 2-(Trifluoromethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: Selecting an appropriate solvent is critical for successful crystallization. A good solvent should dissolve the compound when hot but have low solubility when cold. For benzamide derivatives, moderately polar solvents are often a good starting point.[1][2] The trifluoromethoxy group increases the lipophilicity of the molecule, suggesting that a range of solvents should be screened.[3][4]
We recommend screening solvents such as ethanol, isopropanol, ethyl acetate, acetone, and toluene.[1][2] Solvent mixtures, like hexane/ethyl acetate or ethanol/water, can also be effective for fine-tuning solubility.[2]
Q2: My compound is "oiling out" instead of forming crystals. What is happening and what should I do?
A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[5] This often occurs when a supersaturated solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.[6] Impurities can also lower the melting point and contribute to this issue.[6] The trifluoromethoxy group can affect intermolecular interactions, which may influence the tendency to oil out.
To resolve this, you can try the following strategies:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. A slower process provides more time for ordered crystal lattice formation.[7]
-
Add more solvent: The solution may be too concentrated. Re-heat the solution and add a small amount of additional solvent to decrease the supersaturation level.[6]
-
Lower the crystallization temperature: Try using a colder environment, such as a freezer or a salt-ice bath, as this can sometimes promote solidification.[8]
-
Use a different solvent or solvent system: Oiling out is highly dependent on the solvent system.[9] Experiment with solvents that have different polarities or hydrogen bonding capabilities.
-
Introduce a seed crystal: Adding a small, high-quality crystal of this compound can provide a template for nucleation and encourage direct crystallization, bypassing the oil phase.[7][10]
Q3: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
A3: If a solution remains clear after cooling, it is likely supersaturated but requires an energy input to initiate nucleation.[11] Several methods can be used to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[8][10][11]
-
Seeding: Add a single, small crystal of pure this compound to the solution. This is the most effective method as it provides a perfect template for crystal growth.[10][11]
-
Reduce Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.[8][11]
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, the slow addition of a miscible "anti-solvent" (in which the compound is insoluble) can induce precipitation.
Q4: The product has precipitated as a fine powder or very small needles. How can I grow larger, higher-quality crystals?
A4: The formation of fine powder or small needles typically indicates that nucleation was too rapid and widespread, leaving little opportunity for slow, ordered crystal growth.[12] This is often caused by high levels of supersaturation or excessively fast cooling. To obtain larger crystals, the rate of crystallization must be slowed down.
-
Decrease the rate of cooling: A very slow, gradual temperature decrease is crucial.[13] Insulating the flask can help achieve this.
-
Use a solvent with slightly higher solubility: If the compound is almost completely insoluble at the final temperature, it will crash out of solution quickly. A solvent that retains a small amount of the compound in solution at the final temperature will promote slower growth.
-
Employ advanced techniques: Methods like vapor diffusion or solvent layering are designed for slow crystallization and are excellent for growing high-quality, single crystals.[1][13] In vapor diffusion, an anti-solvent slowly diffuses into the solution, gradually decreasing solubility.[1]
Q5: How does the 2-(trifluoromethoxy) group on the benzamide scaffold influence its crystallization behavior?
A5: The trifluoromethoxy (-OCF3) group significantly alters the physicochemical properties of the parent benzamide molecule, which in turn affects its crystallization.
-
Increased Lipophilicity: The -OCF3 group is highly lipophilic, more so than a trifluoromethyl (-CF3) group.[3][4] This influences its solubility profile, generally making it more soluble in non-polar organic solvents and less soluble in water.
-
Electron-Withdrawing Nature: The strong electronegativity of the fluorine atoms makes the -OCF3 group a potent electron-withdrawing group.[3] This can affect the polarity and hydrogen-bonding capabilities of the amide group, influencing how molecules pack together in the crystal lattice.
-
Potential for Disorder: Fluorinated groups like -CF3 are known to sometimes exhibit rotational disorder within a crystal structure, which can complicate structure determination and potentially affect crystal stability.[14] While not identical, the -OCF3 group may present similar packing challenges.
-
Intermolecular Interactions: The fluorine atoms can participate in weak hydrogen bonds and other non-covalent interactions, which can lead to different and sometimes more complex crystal packing arrangements compared to non-fluorinated analogues.[15]
Troubleshooting Guides
Table 1: Troubleshooting Oiling Out
| Symptom | Potential Cause | Suggested Solution(s) |
| Clear solution becomes cloudy with liquid droplets upon cooling. | High supersaturation; Cooling rate is too fast; Melting point of the solid is below the solution temperature.[6] | 1. Reheat to dissolve, add 5-10% more solvent, and cool slowly.[6]2. Lower the initial concentration of the solute.3. Change to a different solvent system.[9]4. After re-dissolving, add a seed crystal just as the solution begins to cool.[16] |
| An oil forms and solidifies into an amorphous or glassy solid. | Rapid solidification of the oil phase, trapping impurities.[5] | 1. Isolate the oil, redissolve in a larger volume of a better solvent, and attempt recrystallization again.2. Try anti-solvent crystallization at a constant, low temperature. |
| Seed crystals dissolve or become coated with oil when added. | The solution is still undersaturated, or the level of supersaturation is too high, favoring the oil phase.[16] | 1. Ensure the solution is cooled to the point of saturation before seeding.2. Try adding the seed crystal to the anti-solvent first, then slowly add the concentrated solution of your compound.[16] |
Table 2: Troubleshooting Failure to Crystallize
| Symptom | Potential Cause | Suggested Solution(s) |
| Solution remains clear and homogeneous after extended cooling. | Insufficient supersaturation (too much solvent); High kinetic barrier to nucleation.[11] | 1. Reduce solvent volume by evaporation and re-cool.[8][11]2. Scratch the inner surface of the flask with a glass rod.[10][11]3. Add a seed crystal of the desired compound.[10][11] |
| No crystallization occurs after trying scratching and seeding. | The compound may be extremely soluble in the chosen solvent even at low temperatures. | 1. Drastically reduce the temperature with a dry ice/acetone or salt-ice bath.[8]2. Remove the solvent entirely and attempt crystallization from a different solvent system.3. Try anti-solvent crystallization or vapor diffusion methods.[1] |
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound solid. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture gently (e.g., on a hot plate) with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container. Do not disturb the flask during this period.
-
Induce Crystallization (if necessary): If no crystals have formed after reaching room temperature, attempt to induce crystallization using the methods described in Table 2.
-
Further Cooling: Once crystal growth has started, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield of precipitated solid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or THF).
-
Anti-Solvent Addition: While stirring the solution at a constant temperature (e.g., room temperature), slowly add a miscible "anti-solvent" (one in which the compound is insoluble, e.g., water or hexane) dropwise.
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of precipitation.
-
Crystal Growth: At the first sign of persistent turbidity, stop adding the anti-solvent. Cover the flask and allow it to stand undisturbed. Crystals should form over time.
-
Completion & Isolation: Once crystal formation ceases, the mixture can be cooled further to maximize yield. Isolate the crystals by vacuum filtration as described in Protocol 1.
Visualized Workflows
Caption: Troubleshooting workflow for addressing "oiling out".
Caption: Decision tree for selecting a crystallization method.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unifr.ch [unifr.ch]
- 13. depts.washington.edu [depts.washington.edu]
- 14. researchgate.net [researchgate.net]
- 15. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Effective methods for removing impurities from crude 2-(Trifluoromethoxy)benzamide
This technical support center provides researchers, scientists, and drug development professionals with effective methods for removing impurities from crude 2-(Trifluoromethoxy)benzamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solutions |
| Low Recovery After Recrystallization | The chosen solvent system is not optimal; the compound may be too soluble even at low temperatures. | - Experiment with different solvent systems. Good starting points for aromatic amides include ethanol/water, acetone/water, or ethyl acetate/hexanes.[1] - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is fully saturated before cooling. If necessary, slowly add an anti-solvent (a solvent in which the product is insoluble) to the warm solution until it becomes slightly cloudy, then reheat until clear before cooling. |
| Product "Oils Out" During Recrystallization | The melting point of the impurities is lowered to a point where the mixture becomes an oil instead of crystallizing. This can also happen if the solution is cooled too quickly. | - Reheat the solution until the oil redissolves and allow it to cool more slowly. Seeding the solution with a small crystal of pure product can promote crystallization.[1] - Try a different recrystallization solvent. |
| Persistent Colored Impurities | The crude product may contain colored byproducts from the synthesis. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[2] |
| Presence of Starting Materials in the Final Product | Incomplete reaction or inefficient removal of unreacted starting materials like 2-(trifluoromethoxy)benzoyl chloride or 2-(trifluoromethoxy)benzoic acid. | - If the starting material was 2-(trifluoromethoxy)benzoyl chloride, the crude product can be washed with a dilute solution of sodium bicarbonate to remove the corresponding carboxylic acid formed from hydrolysis.[3] - If recrystallization is ineffective, consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. However, typical impurities may include:
-
Unreacted starting materials: Such as 2-(trifluoromethoxy)benzoyl chloride or 2-(trifluoromethoxy)benzoic acid.
-
Hydrolysis products: 2-(Trifluoromethoxy)benzoic acid is a common byproduct if the starting material, 2-(trifluoromethoxy)benzoyl chloride, is exposed to water.[4]
-
Byproducts from side reactions: Depending on the specific reagents and conditions used in the synthesis.
Q2: What is the most effective method for purifying this compound?
A2: For aromatic amides, recrystallization is often the most effective and preferred method of purification.[5] If recrystallization fails to yield a product of the desired purity, column chromatography can be employed as an alternative or supplementary purification step.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: While the optimal solvent must be determined experimentally, good starting points for the recrystallization of aromatic amides include polar solvents like ethanol, acetone, or acetonitrile, as well as solvent mixtures such as ethanol/water.[1][5]
Q4: How can I remove unreacted 2-(trifluoromethoxy)benzoic acid from my crude product?
A4: 2-(Trifluoromethoxy)benzoic acid, being acidic, can be removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The benzamide will remain in the organic layer, while the sodium salt of the benzoic acid will be extracted into the aqueous layer.
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography should be considered when:
-
Recrystallization does not remove impurities effectively, particularly those with similar solubility profiles to the desired product.
-
The crude product contains multiple impurities that are difficult to separate by other means.
-
A very high degree of purity is required.
Experimental Protocols
Recrystallization Protocol (General Procedure)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol (General Procedure)
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of moderately polar compounds like benzamides.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 for the desired compound is often ideal).
-
Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general experimental workflow for the purification of crude organic compounds by recrystallization, including a troubleshooting loop.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination to Convert the Surface of Lignocellulosic Materials from Hydrophilic to Hydrophobic | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
Analysis of common byproducts in fluorinated benzamide synthesis
Welcome to the technical support center for fluorinated benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing fluorinated benzamides?
A1: The two most prevalent methods for synthesizing fluorinated benzamides involve the reaction of a primary or secondary amine with either a fluorinated acyl chloride or a fluorinated carboxylic acid.
-
From Fluorinated Acyl Chlorides (Schotten-Baumann Reaction): This is a widely used and often rapid method where a fluorinated benzoyl chloride is reacted with an amine. The reaction is typically performed in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or aqueous sodium hydroxide, to neutralize the HCl byproduct.[1][2]
-
From Fluorinated Carboxylic Acids (Amide Coupling): This method involves the direct coupling of a fluorinated benzoic acid with an amine using a coupling agent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] These reagents activate the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine.[2]
Q2: What are the most common byproducts I should look for in my reaction?
A2: Byproduct formation is a common issue. Besides unreacted starting materials, several byproducts can contaminate your final product.[1]
-
Fluorobenzoic Acid: This is a very common impurity that arises from the hydrolysis of the fluorinated benzoyl chloride starting material or, less commonly, the fluorinated benzamide product.[1] Its presence is often exacerbated by wet reagents or solvents.
-
N,N-Diacylamine: This diacylated byproduct can form when the initially formed benzamide is deprotonated by a strong base and reacts with a second molecule of the acyl chloride.[3] This is more likely if the reaction temperature is high or if the acyl chloride is in large excess.[1]
-
Products of Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom on the aromatic ring can sometimes act as a leaving group and be displaced by a nucleophile.[4][5] This is especially true if the ring is activated by strong electron-withdrawing groups ortho or para to the fluorine.[5][6] The nucleophile could be the amine reactant, hydroxide, or another species present in the reaction, leading to a non-fluorinated or differently substituted byproduct.
Q3: How can I detect and characterize these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying impurities in your product mixture.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from byproducts and unreacted starting materials, allowing for quantification of purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For fluorinated compounds, ¹⁹F NMR is exceptionally valuable for identifying all fluorine-containing species in the mixture, including the desired product and any fluorine-bearing byproducts or isomers.[7]
Q4: What is Nucleophilic Aromatic Substitution (SNA_r) and why is it a potential issue?
A4: Nucleophilic Aromatic Substitution (SNA_r) is a reaction where a nucleophile displaces a leaving group (in this case, a fluoride ion) on an aromatic ring.[4] Unlike more common S_N1 and S_N2 reactions, this process typically occurs via an addition-elimination mechanism.[6] The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), after which the leaving group is eliminated to restore aromaticity.[5][6] This is a concern in fluorinated benzamide synthesis because it can lead to "defluorination," where the fluorine atom is replaced, resulting in a significant and often difficult-to-separate impurity.[8] The reaction is favored by strong electron-withdrawing groups on the ring and strong nucleophiles.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during fluorinated benzamide synthesis and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of Acyl Chloride: The fluorinated benzoyl chloride is highly sensitive to moisture and may have hydrolyzed to the unreactive fluorobenzoic acid.[3] 2. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.[3] 3. Poor Quality Starting Materials: Impurities in the starting amine or acyl chloride can inhibit the reaction. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Increase the reaction time and monitor progress by TLC or HPLC. Consider a moderate increase in temperature.[3] 3. Use freshly purified or high-purity reagents. |
| Presence of Fluorobenzoic Acid Impurity | Hydrolysis of Acyl Chloride: This is the most common cause, occurring either before or during the reaction due to the presence of water.[1] | - During workup, wash the crude product in an organic solvent (e.g., ethyl acetate) with a dilute aqueous base like sodium bicarbonate solution. The acidic fluorobenzoic acid will be converted to its water-soluble carboxylate salt and removed in the aqueous layer.[1] |
| Formation of Diacylated Byproduct | 1. Use of a Strong Base: Strong bases can deprotonate the newly formed amide, which then acts as a nucleophile. 2. Reaction Conditions: High temperatures or adding the acyl chloride too quickly can favor this side reaction.[1] 3. Incorrect Stoichiometry: A large excess of the acyl chloride increases the likelihood of a second acylation event.[3] | 1. Use a non-nucleophilic base like triethylamine or pyridine instead of stronger bases.[3] 2. Maintain a controlled temperature (e.g., 0 °C to room temperature). Add the acyl chloride dropwise to the amine solution to avoid localized high concentrations.[2] 3. Carefully control the stoichiometry to use no more than a slight excess of the acyl chloride.[3] |
| Evidence of Defluorination (SNA_r Byproduct) | Nucleophilic Attack on the Ring: The amine reactant or another nucleophile (e.g., hydroxide) is displacing a fluorine atom on the aromatic ring. This is more likely if the ring is highly electron-deficient.[5][8] | - Use a less nucleophilic base. - Lower the reaction temperature to reduce the rate of the SNA_r side reaction. - If the amine itself is the competing nucleophile, consider using a different synthetic route, such as a coupling-agent-mediated reaction starting from the fluorobenzoic acid, which may proceed under milder conditions. |
Data Presentation
While precise quantitative data depends heavily on specific substrates and conditions, the following table provides an illustrative summary of how reaction parameters can influence the product distribution in a typical synthesis from a fluorobenzoyl chloride.
Table 1: Hypothetical Impact of Reaction Conditions on Product Purity
| Parameter | Condition | Expected Product Purity | Main Byproduct(s) | Rationale |
| Solvent/Reagents | Anhydrous | High | Diacylated Amide | Prevents hydrolysis of the acyl chloride starting material.[3] |
| Aqueous/Wet | Low | Fluorobenzoic Acid | Water readily hydrolyzes the reactive acyl chloride.[1] | |
| Base | Triethylamine (Et₃N) | High | Diacylated Amide | Non-nucleophilic base that effectively scavenges HCl without promoting significant side reactions.[3] |
| Strong Base (e.g., NaH) | Moderate to Low | Diacylated Amide | Strong bases can deprotonate the product, leading to a second acylation.[1] | |
| Temperature | 0 °C to Room Temp | High | Minimal | Controlled temperature minimizes rates of side reactions and potential decomposition.[1] |
| High Temperature | Moderate to Low | Diacylated Amide, SNA_r Products | Higher energy can overcome the activation barrier for side reactions like diacylation and SNA_r.[1] |
Experimental Protocols
Protocol 1: General Synthesis of a Fluorinated Benzamide via the Acyl Chloride Method
This protocol describes a general procedure for the Schotten-Baumann reaction between a fluorobenzoyl chloride and a primary amine.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Reaction: Cool the stirring solution to 0 °C in an ice bath.
-
Addition: Add the fluorobenzoyl chloride (1.05 equivalents) dropwise to the cooled solution over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or HPLC.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[3]
Protocol 2: Byproduct Analysis using HPLC and ¹⁹F NMR
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Prepare standards of the starting materials and, if available, the expected product for comparison.
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution method, for example, with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might run from 10% B to 95% B over 20 minutes.
-
Use a UV detector to monitor the elution profile. Compare retention times with the prepared standards to identify peaks corresponding to starting materials and the product. New peaks represent potential byproducts.[3]
-
-
¹⁹F NMR Analysis:
-
Dissolve a sample of the crude product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that contains a fluorine-containing internal standard with a known chemical shift if quantification is desired.
-
Acquire the ¹⁹F NMR spectrum. The number of signals, their chemical shifts, and their coupling patterns will provide detailed information about all fluorine-containing species in the sample, allowing for unambiguous identification of the desired product and any fluorinated byproducts.[7]
-
Mandatory Visualizations
Caption: Experimental Workflow for Fluorinated Benzamide Synthesis.
Caption: Reaction Pathways: Desired Product vs. Common Byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 2-(Trifluoromethoxy)benzamide
Disclaimer: The following troubleshooting guides and experimental protocols are based on established chemical principles and purification techniques for analogous benzamide derivatives, particularly 2-(trifluoromethyl)benzamide, due to limited publicly available data for 2-(trifluoromethoxy)benzamide. These recommendations should be adapted and optimized by researchers based on their specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated impurities?
A1: Two primary synthetic routes are commonly employed for benzamides, and by extension, are plausible for this compound. Each route has a characteristic impurity profile.
-
Route 1: Ammonolysis of 2-(Trifluoromethoxy)benzoyl Chloride: This is a widely used method for preparing primary amides. The main impurities can include the starting material and its hydrolysis product.
-
Route 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile: This method can be performed under acidic or basic conditions. Incomplete hydrolysis is a common source of impurity.
Q2: My final product is an off-white or yellowish powder. What could be the cause?
A2: A colored product often indicates the presence of residual starting materials, byproducts from side reactions, or degradation products. For instance, incomplete reaction or side reactions during the synthesis of the starting 2-(trifluoromethoxy)benzoyl chloride can introduce colored impurities that carry through to the final product.
Q3: I am observing a significant amount of 2-(Trifluoromethoxy)benzoic acid in my final product. How can I remove it?
A3: The presence of the corresponding carboxylic acid is a common issue, especially when starting from the benzoyl chloride. This is due to the hydrolysis of the highly reactive benzoyl chloride by moisture. An aqueous basic wash is an effective method to remove this acidic impurity.
Q4: What are the most effective general techniques for purifying this compound?
A4: The most common and effective purification techniques for crystalline organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis from 2-(Trifluoromethoxy)benzoyl Chloride
| Symptom | Potential Cause | Troubleshooting Steps |
| Product contains significant amounts of 2-(Trifluoromethoxy)benzoic acid. | Hydrolysis of the starting 2-(trifluoromethoxy)benzoyl chloride due to moisture. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- After the reaction, dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Product contains unreacted 2-(Trifluoromethoxy)benzoyl chloride. | Incomplete reaction with ammonia. | - Ensure a sufficient excess of ammonia is used.- Increase the reaction time or temperature (while monitoring for potential side reactions).- Quench the reaction with a small amount of water to hydrolyze any remaining benzoyl chloride to the more easily removable benzoic acid, then perform a basic wash. |
| Product has a noticeable color. | Impurities from the synthesis of the starting benzoyl chloride or side reactions. | - Purify the starting 2-(trifluoromethoxy)benzoyl chloride by distillation before use.- Purify the final product by recrystallization or column chromatography. |
Issue 2: Low Purity After Synthesis from 2-(Trifluoromethoxy)benzonitrile
| Symptom | Potential Cause | Troubleshooting Steps |
| Product contains unreacted 2-(Trifluoromethoxy)benzonitrile. | Incomplete hydrolysis. | - Increase the reaction time, temperature, or concentration of the acid or base catalyst.- Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the starting material. |
| Product is contaminated with the corresponding carboxylic acid. | This is the expected intermediate in the hydrolysis. The amide is formed by subsequent reaction with ammonia (if added) or is an intermediate in the complete hydrolysis to the acid. | - Carefully control the reaction conditions (time, temperature, and stoichiometry of reagents) to favor the formation of the amide.- If the carboxylic acid is the major byproduct, it can be removed by a basic wash as described in Issue 1. |
Data Presentation
Table 1: Comparison of Purification Techniques for Benzamide Derivatives (Illustrative Data)
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Recovery | Key Advantages | Key Disadvantages |
| Aqueous Basic Wash | 90% (with benzoic acid impurity) | >95% | >90% | Simple, fast, and effective for removing acidic impurities. | Not effective for neutral impurities. |
| Recrystallization | 95% | >99% | 70-90% | Can provide very high purity for crystalline solids. Scalable. | Requires finding a suitable solvent system. Product loss in the mother liquor. |
| Column Chromatography | 85-95% | >99.5% | 60-85% | Highly effective for separating a wide range of impurities. | Can be time-consuming and requires significant solvent usage. More difficult to scale up. |
Experimental Protocols
Protocol 1: Purification by Aqueous Basic Wash
This protocol is designed to remove acidic impurities, such as 2-(trifluoromethoxy)benzoic acid.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat: Repeat the washing step with the NaHCO₃ solution one or two more times, or until no more gas evolution is observed.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures such as ethanol/water or toluene/heptane) to find a suitable system.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. Cooling further in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This method is suitable for removing impurities that are not effectively removed by washing or recrystallization.
-
Stationary Phase and Mobile Phase Selection: Based on the polarity of the impurities (determined by TLC analysis), select a suitable stationary phase (e.g., silica gel) and a mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for the purification of this compound.
Caption: Step-by-step workflow for the recrystallization process.
Common experimental errors in the synthesis of 2-(Trifluoromethoxy)benzamide
Welcome to the Technical Support Center for the synthesis of 2-(Trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Hydrolysis of 2-(Trifluoromethoxy)benzonitrile: This is a common route where the nitrile functional group is hydrolyzed under acidic or basic conditions to yield the corresponding amide.
-
Amidation of 2-(Trifluoromethoxy)benzoyl chloride: This method involves the formation of an acid chloride from 2-(Trifluoromethoxy)benzoic acid, which is then reacted with an ammonia source to form the amide.
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route. For the hydrolysis of 2-(Trifluoromethoxy)benzonitrile, incomplete reaction is a common issue. In the case of the amidation of 2-(Trifluoromethoxy)benzoyl chloride, the primary culprit is often the degradation of the moisture-sensitive benzoyl chloride intermediate. For a more detailed breakdown of potential issues and solutions, please refer to our Troubleshooting Guides below.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, safety is paramount. When working with reagents like thionyl chloride or oxalyl chloride for the preparation of 2-(Trifluoromethoxy)benzoyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. These reagents are corrosive and react violently with water. Ammonia solutions are also corrosive and have a strong odor. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Q4: How does the trifluoromethoxy group affect the reaction?
A4: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property can influence the reactivity of the aromatic ring and the functional groups attached to it. For instance, it can make the nitrile group more susceptible to nucleophilic attack during hydrolysis. The -OCF₃ group is generally stable under many reaction conditions, but prolonged exposure to strong basic conditions might lead to hydrolysis.
Troubleshooting Guides
Route 1: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
This route is often preferred for its directness. However, several issues can arise.
Problem 1: Incomplete Hydrolysis or Low Conversion Rate
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Reaction Time or Temperature | The hydrolysis of nitriles can be sluggish. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Inadequate Concentration of Acid or Base | The concentration of the acid or base catalyst is crucial. For basic hydrolysis, consider using a higher concentration of NaOH or KOH. For acidic hydrolysis, ensure the concentration of the acid (e.g., H₂SO₄) is sufficient. |
| Poor Solubility of the Starting Material | 2-(Trifluoromethoxy)benzonitrile may have limited solubility in aqueous solutions. The addition of a co-solvent, such as ethanol or dioxane, can improve solubility and facilitate the reaction. |
Problem 2: Formation of 2-(Trifluoromethoxy)benzoic Acid as a Byproduct
| Possible Cause | Troubleshooting & Optimization |
| Harsh Reaction Conditions | Overly aggressive conditions (high temperatures, prolonged reaction times, or high concentrations of acid/base) can lead to the further hydrolysis of the desired benzamide to the corresponding carboxylic acid. |
| Work-up Procedure | During an acidic work-up of a basic hydrolysis reaction, ensure that the pH is carefully adjusted to precipitate the amide without promoting further hydrolysis. |
Route 2: Amidation of 2-(Trifluoromethoxy)benzoyl Chloride
This two-step route involves the initial formation of the benzoyl chloride followed by amidation.
Problem 1: Low Yield of 2-(Trifluoromethoxy)benzoyl Chloride (Step 1)
| Possible Cause | Troubleshooting & Optimization |
| Presence of Moisture | Acyl chlorides are highly sensitive to moisture and will hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents. |
| Incomplete Reaction with Chlorinating Agent | Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used. The reaction may require heating under reflux to go to completion. |
| Decomposition During Purification | Distillation of the acyl chloride at high temperatures can lead to decomposition. Purify under reduced pressure to lower the boiling point. |
Problem 2: Low Yield of this compound (Step 2)
| Possible Cause | Troubleshooting & Optimization |
| Hydrolysis of the Benzoyl Chloride | As mentioned, the benzoyl chloride is moisture-sensitive. Ensure the ammonia source (e.g., aqueous ammonia) is added under controlled temperature conditions (e.g., at 0 °C) to minimize hydrolysis of the acyl chloride. |
| Incomplete Reaction with Ammonia | Ensure a sufficient excess of the ammonia source is used to react with the benzoyl chloride and to neutralize the HCl byproduct. |
| Side Reactions | The highly reactive acyl chloride can undergo side reactions if other nucleophiles are present. Ensure the reaction is clean and free from impurities. |
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of 2-(trifluoromethyl)benzamide, a close analog of this compound. These parameters can serve as a starting point for the optimization of the synthesis of this compound.
| Synthetic Route | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) |
| Hydrolysis | 2-(Trifluoromethyl)benzonitrile | NaOH, Water, 100°C, 2h | 89.9 | 98.8 |
| Amidation | 2-(Trifluoromethyl)benzoyl chloride | Aqueous Ammonia, controlled temperature | High (exact value not specified) | High (exact value not specified) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 2-(Trifluoromethoxy)benzonitrile
Materials:
-
2-(Trifluoromethoxy)benzonitrile
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) for work-up
-
Ethanol (optional, as co-solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Trifluoromethoxy)benzonitrile in a solution of aqueous sodium hydroxide. If solubility is an issue, a minimal amount of ethanol can be added.
-
Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate as a white solid.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, carefully acidify the cooled reaction mixture with hydrochloric acid to a neutral pH to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Amidation of 2-(Trifluoromethoxy)benzoyl Chloride
Step 1: Synthesis of 2-(Trifluoromethoxy)benzoyl Chloride
Materials:
-
2-(Trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend 2-(Trifluoromethoxy)benzoic acid in the anhydrous solvent.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-3 hours. The reaction mixture should become a clear solution.
-
After the reaction is complete, remove the excess solvent and chlorinating agent under reduced pressure.
-
The resulting crude 2-(Trifluoromethoxy)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
Materials:
-
2-(Trifluoromethoxy)benzoyl chloride
-
Concentrated Aqueous Ammonia
-
Ice bath
Procedure:
-
In a flask, cool the concentrated aqueous ammonia in an ice bath.
-
Slowly add the crude or purified 2-(Trifluoromethoxy)benzoyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate will form.
-
Continue stirring in the ice bath for an additional 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium chloride.
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for the hydrolysis route.
Caption: Troubleshooting logic for the amidation route.
Technical Support Center: Alternative Solvent Systems for 2-(Trifluoromethoxy)benzamide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative solvent systems in reactions involving 2-(Trifluoromethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative solvents for my this compound reactions?
Traditional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are commonly used for amide bond formation. However, due to growing environmental and health concerns, researchers are increasingly seeking greener and safer alternatives. Utilizing alternative solvents can lead to more sustainable processes, and in some cases, may even improve reaction performance.
Q2: What are some recommended alternative solvents for the synthesis of this compound?
Based on literature for the synthesis of similar benzamides, several alternative solvents can be considered. These include:
-
Ester Solvents: Ethyl acetate, Butyl acetate
-
Ether Solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), Sulfolane, 1,3-Dimethylimidazolidinone
-
Aromatic Solvents: Chlorobenzene, Dichlorobenzene
The choice of solvent will depend on the specific reaction conditions, starting materials, and desired outcome.
Q3: Where can I find solubility data for this compound?
Troubleshooting Guides
Issue 1: Low Reaction Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Solubility of Reactants | The starting materials, 2-(trifluoromethoxy)benzoic acid or its corresponding acyl chloride, and the amine may not be sufficiently soluble in the chosen solvent system. Recommendation: - Consult the solvent selection table below for solvents with potentially better solubility profiles. - Consider using a co-solvent to improve solubility. For example, a small amount of a polar aprotic solvent like DMSO can be added to a less polar solvent. |
| Hydrolysis of Acyl Chloride | 2-(Trifluoromethoxy)benzoyl chloride is susceptible to hydrolysis, especially in the presence of trace amounts of water in the solvent or on glassware. This leads to the formation of the unreactive 2-(trifluoromethoxy)benzoic acid. Recommendation: - Use anhydrous solvents. - Thoroughly dry all glassware before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Nucleophilicity of the Amine | Some amines, particularly aromatic amines with electron-withdrawing groups, may be weakly nucleophilic and react slowly. Recommendation: - Consider using a more polar solvent that can stabilize charged intermediates in the transition state, potentially accelerating the reaction. - A higher reaction temperature may be required, but this should be balanced against the risk of side reactions. |
| Incomplete Reaction | The reaction may not have reached completion within the allotted time. Recommendation: - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). - If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
Issue 2: Formation of Impurities and Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Presence of Unreacted 2-(Trifluoromethoxy)benzoic Acid | This is often due to the hydrolysis of the starting 2-(trifluoromethoxy)benzoyl chloride. Recommendation: - Follow the recommendations for preventing hydrolysis as outlined in the "Low Reaction Yield" section. - During workup, the acidic byproduct can be removed by washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate.[6] |
| Diacylation of Primary Amines | If a primary amine is used, it is possible for it to react with two molecules of the acyl chloride, leading to the formation of a diacylated byproduct. Recommendation: - Use a slight excess of the amine relative to the 2-(trifluoromethoxy)benzoyl chloride. - Add the acyl chloride slowly and in a controlled manner to the solution of the amine. - Lowering the reaction temperature can sometimes disfavor the second acylation. |
| Solvent-Related Side Reactions | Some solvents may not be inert under the reaction conditions and could participate in side reactions. Recommendation: - Choose a solvent that is known to be stable under the reaction conditions. Refer to the solvent data table for guidance. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 127979-74-2 | C₈H₆F₃NO₂ | 205.14 | 153-155[7] |
| 2-(Trifluoromethyl)benzamide | 360-64-5 | C₈H₆F₃NO | 189.13 | 160-164[1] |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 107-110 |
Table 2: Overview of Alternative Solvents for Amide Synthesis
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | Ester | 77 | "Green" solvent, can be a good alternative to DCM. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | Bio-derived, "greener" alternative to THF. |
| Cyclopentyl methyl ether (CPME) | Ether | 106 | "Green" solvent with a higher boiling point than other ethers. |
| Tetrahydrofuran (THF) | Ether | 66 | Common laboratory solvent, ensure it is anhydrous. |
| Isopropanol | Alcohol | 82.5 | Can be used, but may lead to ester formation as a side product.[1] |
| Acetonitrile | Nitrile | 82 | Polar aprotic solvent, good for dissolving a range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | High boiling point, excellent solvating power for polar compounds. |
| N,N-Dimethylacetamide (DMAc) | Amide | 165 | Aprotic polar solvent, similar properties to DMF. |
| Chlorobenzene | Halogenated Aromatic | 132 | Higher boiling point than DCM, can be a suitable alternative. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound from 2-(Trifluoromethoxy)benzoyl Chloride
This is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base (if necessary): If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-(trifluoromethoxy)benzoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl (if an amine base was used), saturated aqueous sodium bicarbonate solution (to remove unreacted benzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Troubleshooting guide for common impurity issues in this compound synthesis.
References
- 1. 2-(TRIFLUOROMETHYL)BENZAMIDE | 360-64-5 [chemicalbook.com]
- 2. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 3. 2-(trifluoromethyl)benzamide [sitem.herts.ac.uk]
- 4. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Refinement of Reaction Conditions for Improved Stereoselectivity
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the stereoselectivity of their chemical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity of a reaction?
A1: The stereochemical outcome of a reaction is governed by a delicate interplay of several factors. The most critical include the choice of chiral catalyst or auxiliary, the reaction temperature, the solvent, and the concentration of reactants. Fine-tuning these parameters is essential for achieving high enantiomeric or diastereomeric excess.
Q2: How does temperature modification impact stereoselectivity?
A2: Lowering the reaction temperature is a common and effective strategy to enhance stereoselectivity.[1] By reducing thermal energy, the energy difference between the diastereomeric transition states becomes more significant, favoring the pathway with the lower activation energy and thus leading to a higher proportion of the desired stereoisomer.[1] However, this often comes at the cost of a slower reaction rate. Conversely, increasing the temperature can sometimes lead to a decrease in stereoselectivity or even a reversal of the stereochemical outcome.[2]
Q3: What role does the solvent play in determining the stereochemical outcome?
A3: The solvent is not merely an inert medium but an active participant that can profoundly influence the stereoselectivity of a reaction.[3] Solvents can affect the conformation and stability of the catalyst-substrate complex and the transition states.[4] Key solvent properties to consider include polarity, protic or aprotic nature, coordinating ability, and hydrogen-bonding capacity.[5] Aprotic and non-polar solvents are often preferred as they are less likely to interfere with the crucial non-covalent interactions that dictate the stereochemical course of the reaction.[1]
Q4: My reaction shows good conversion but poor stereoselectivity. What could be the issue?
A4: This common issue can stem from several sources. A competing, non-selective background reaction may be occurring at a comparable rate to the desired catalyzed pathway.[1] In such cases, lowering the reaction temperature can be beneficial as it will likely slow down the uncatalyzed reaction more significantly.[1] Another possibility is that the catalyst loading is suboptimal. In some instances, either increasing or decreasing the catalyst concentration can favor the catalyzed pathway and improve stereoselectivity. Additionally, impurities in the starting materials or solvent can interfere with the catalytic cycle, leading to diminished stereocontrol.
Q5: Can additives be used to improve stereoselectivity?
A5: Yes, the use of additives can be a powerful tool to enhance stereoselectivity, sometimes dramatically.[3][6] Achiral additives can influence the reaction environment, modify the catalyst structure, or interact with substrates or intermediates to favor the formation of one stereoisomer.[5][7] For example, the addition of certain salts or co-catalysts can lead to a more ordered transition state, resulting in higher enantiomeric or diastereomeric excess.[8]
Troubleshooting Guides
Problem: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
This is a frequent challenge in stereoselective synthesis. The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and optimizing poor stereoselectivity.
Data Presentation
Table 1: Effect of Solvent on the Enantioselectivity of a Michael Addition Reaction
This table summarizes the impact of different solvents on the enantiomeric ratio (er) of the Michael addition of dimethyl malonate to a β-trifluoromethyl α,β-unsaturated ester catalyzed by HyperBTM.[9]
| Entry | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | CH₂Cl₂ | - | 62:38 |
| 2 | MeCN | 58 | 70:30 |
| 3 | DMF | 65 | 89:11 |
Reaction conditions: β-Trifluoromethyl α,β-unsaturated PNP ester (1.0 equiv), dimethyl malonate (1.2 equiv), HyperBTM (20 mol %), diisopropylethylamine (1.0 equiv), solvent (0.1 M), 23 °C.[9]
Table 2: Influence of Temperature on the Diastereoselective Reduction of a Ketone
This table illustrates the effect of temperature on the enantioselectivity of the asymmetric reduction of benzylacetone using a chiral lactam alcohol and p-iodophenoxyborane.[10]
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 95 | 83 |
| 2 | 0 | 92 | 88 |
| 3 | -20 | 90 | 92 |
Reaction conditions: Benzylacetone (1.0 equiv), chiral lactam alcohol 3 (10 mol %), BH₃ (1.2 equiv), p-iodophenol (1.2 equiv), THF, 12 h.[10]
Table 3: Catalyst Screening for Asymmetric Hydrogenation of an Olefin
This table presents the results of screening different iridium catalysts for the asymmetric hydrogenation of an α-tert-butylstyrene derivative.[11]
| Entry | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Ir-1c | >99 | 85 |
| 2 | Ir-2c | >99 | 90 |
| 3 | Ir-3c | >99 | 88 |
| 4 | Ir-4c | >99 | 94 |
Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol %), H₂ (50 bar), CH₂Cl₂ (1 mL), 25 °C, 16 h.[11]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation
This protocol describes a general procedure for the enantioselective epoxidation of an allylic alcohol.[4][5][12][13]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Anhydrous dichloromethane (DCM)
-
4 Å molecular sieves
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add powdered 4 Å molecular sieves.
-
Add anhydrous DCM and cool the suspension to -20 °C.
-
To the cooled suspension, add Ti(OiPr)₄ followed by (+)-DET. Stir the mixture for 30 minutes at -20 °C.
-
Add the allylic alcohol to the mixture and stir for another 30 minutes.
-
Add the solution of TBHP dropwise over a period of 1 hour, maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral shift reagent.
Protocol 2: Noyori Asymmetric Hydrogenation
This protocol provides a general method for the enantioselective reduction of a ketone using a Ru-BINAP catalyst.[3][14][15]
Materials:
-
RuCl₂[(R)-BINAP]
-
Ketone substrate
-
Anhydrous ethanol
-
Hydrogen gas
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner with the ketone substrate and a solution of RuCl₂[(R)-BINAP] in anhydrous ethanol.
-
Place the glass liner into a high-pressure reactor (Parr autoclave).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).
-
Heat the reaction to the desired temperature (e.g., 30-80 °C) and stir for the required time (monitor by GC or TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Signaling Pathways and Workflows
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.[1][16][17][18]
Catalytic Cycle of Shi Asymmetric Epoxidation
Caption: Simplified catalytic cycle for the Shi asymmetric epoxidation.[19][20][21][22][23]
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemtube3d.com [chemtube3d.com]
- 19. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 20. Shi Epoxidation [organic-chemistry.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. scribd.com [scribd.com]
- 23. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
How to prevent the decomposition of 2-(Trifluoromethoxy)benzamide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Trifluoromethoxy)benzamide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely pathway for the decomposition of this compound during synthesis?
A1: The primary decomposition pathway for this compound is the hydrolysis of the amide bond to yield 2-(Trifluoromethoxy)benzoic acid and ammonia (or a corresponding amine if a substituted amide is being synthesized). The trifluoromethoxy group is generally very stable under a wide range of acidic and basic conditions, making the amide linkage the more susceptible site for degradation.
Q2: What are the key factors that can lead to the decomposition of the benzamide during synthesis?
A2: The main factors contributing to decomposition are:
-
Presence of Water: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate (e.g., acyl chloride) or the final benzamide product.
-
Extreme pH: Both strong acidic and strong basic conditions can catalyze the hydrolysis of the amide bond.
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis and other potential side reactions.
-
Inappropriate Reagents: The choice of coupling agents and other reagents can influence the formation of byproducts and the stability of the desired product.
Q3: How can I monitor the synthesis and detect any decomposition of this compound?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and check for the presence of the starting carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to detect and quantify the formation of 2-(Trifluoromethoxy)benzoic acid.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of the carboxylic acid proton and the appearance of the amide protons.
-
¹⁹F NMR: The trifluoromethoxy group provides a distinct signal that can be monitored.[3][4][5][6][7] A change in the chemical environment due to decomposition will result in a shift in the ¹⁹F signal.
-
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Hydrolysis of Acyl Chloride Intermediate | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the acylating agent (e.g., thionyl chloride or oxalyl chloride) slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction.[8][9] |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the reagents is correct. |
| Side Reactions with Coupling Agents | If using a carbodiimide coupling agent like DCC or EDC, the formation of N-acylurea byproduct can reduce the yield.[10] The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[11][12] |
| Product Loss During Workup | Optimize the extraction procedure. Ensure the pH of the aqueous phase is adjusted to maximize the partitioning of the benzamide into the organic layer. Use an appropriate solvent for recrystallization to maximize product recovery. |
Problem 2: Presence of 2-(Trifluoromethoxy)benzoic Acid Impurity in the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Conversion of Carboxylic Acid | Ensure a slight excess of the activating agent (e.g., thionyl chloride) or coupling agent is used. Allow for sufficient reaction time for the activation step. |
| Hydrolysis During Workup | Minimize the contact time with aqueous acidic or basic solutions during the workup. Use saturated sodium bicarbonate solution for neutralization, but avoid prolonged exposure. |
| Ineffective Purification | Recrystallization is often an effective method for removing the more polar benzoic acid impurity. A solvent system in which the benzamide has lower solubility than the benzoic acid at room temperature should be chosen. Alternatively, a column chromatography on silica gel can be performed. |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride
This method involves the conversion of 2-(Trifluoromethoxy)benzoic acid to its acyl chloride, followed by reaction with ammonia.
Step 1: Formation of 2-(Trifluoromethoxy)benzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Trifluoromethoxy)benzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture at reflux (approximately 70-80 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(Trifluoromethoxy)benzoyl chloride can be used in the next step without further purification.
Step 2: Amidation
-
Cool the crude 2-(Trifluoromethoxy)benzoyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (2-3 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Method 2: Synthesis using Amide Coupling Reagents
This method avoids the use of thionyl chloride and proceeds directly from the carboxylic acid using a coupling agent.
-
To a round-bottom flask, add 2-(Trifluoromethoxy)benzoic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and the amine source (e.g., ammonium chloride, 1.1 equivalents) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.[12]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the acyl chloride method.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 19F-NMR and directly coupled 19F/1H-HPLC-NMR spectroscopic investigations of the metabolism of the model ecotoxin 3-trifluoromethylaniline in the earthworm species Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(Trifluoromethoxy)benzamide and 2-(Trifluoromethyl)benzamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, in particular, are prized for their ability to modulate a compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a detailed comparative analysis of two structurally related benzamide derivatives, 2-(Trifluoromethoxy)benzamide and 2-(Trifluoromethyl)benzamide, to assist researchers, scientists, and drug development professionals in their potential applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological systems. While comprehensive experimental data for a direct comparison is not extensively available in the public domain, the following table summarizes key known properties.
| Property | This compound | 2-(Trifluoromethyl)benzamide |
| CAS Number | 127979-74-2 | 360-64-5 |
| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO |
| Molecular Weight | 205.14 g/mol [1] | 189.14 g/mol [2] |
| Melting Point | 153-155 °C[3] | 160-164 °C |
| Appearance | Solid | White to off-white solid[4] |
| Solubility | Data not readily available | Moderately soluble in organic solvents like acetone and ethanol; less soluble in water.[4] |
| LogP (calculated) | Data not readily available | 0.68 |
The substitution of a trifluoromethyl group with a trifluoromethoxy group results in an increase in molecular weight and a slight difference in the melting point. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group, which could influence the compound's membrane permeability and interaction with hydrophobic binding pockets in target proteins.
Synthesis and Chemical Reactivity
Both compounds are typically synthesized from their corresponding benzoic acid or benzoyl chloride precursors. The amide group can be introduced through various amidation reactions.
A general synthetic route for 2-(Trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with ammonia. The organic compound with the trifluoromethyl benzamide structure has been noted for its biological activity and is widely used in the fields of medicines and pesticides.[5]
For this compound, its utility as a synthetic intermediate suggests that it can be readily functionalized to produce a variety of derivatives for screening in drug discovery and agrochemical development programs.[1]
Comparative Biological and Pharmacological Activities
While direct comparative studies on the parent molecules are scarce, the known biological activities of their derivatives provide valuable insights into their potential applications.
2-(Trifluoromethyl)benzamide Derivatives:
-
Antifungal Activity: Derivatives of 2-(trifluoromethyl)benzamide have been investigated for their antifungal properties.[]
-
Insecticidal Activity: Several studies have explored the insecticidal potential of trifluoromethylphenyl amides, with some compounds showing toxicity against mosquito larvae and adults.[7][8][9]
-
Antiparasitic Activity: 2-(Trifluoromethyl)benzimidazole derivatives, which can be synthesized from precursors related to 2-(trifluoromethyl)benzamide, have demonstrated activity against various protozoa and helminths.[10]
This compound Derivatives:
-
Pharmaceutical Intermediates: this compound is primarily described as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents.[1] The trifluoromethoxy group is often incorporated to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability.[1]
-
Agrochemical Intermediates: This compound also serves as a building block for herbicides and fungicides.[1] Its electron-withdrawing properties can increase the reactivity and environmental persistence of the final agrochemical product.[1] One study highlighted the effectiveness of a 2-Chloro-N-[[[4-(trifluoromethoxy) phenyl] amino]carbonyl]benzamide derivative as a potent inhibitor of mosquito development.[11]
The differing electronic properties of the -CF3 and -OCF3 groups are key to their distinct effects on biological activity. The trifluoromethyl group is a strong electron-withdrawing group, while the trifluoromethoxy group is also electron-withdrawing but has a different spatial arrangement and lipophilicity. These differences can significantly alter how the molecule interacts with its biological target.
Experimental Protocols
For researchers interested in evaluating the biological activities of these compounds, the following are generalized experimental protocols for antifungal and insecticidal screening.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium to a concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Compound Preparation: Stock solutions of the test benzamides are prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Insecticidal Activity Assay (Larval Toxicity)
-
Test Organism: Early instar larvae of a target insect species (e.g., Aedes aegypti, Spodoptera frugiperda) are used.
-
Compound Application: Stock solutions of the test compounds are prepared in a suitable solvent. For dietary exposure, the compound is incorporated into the larval diet at various concentrations. For contact toxicity, larvae are topically exposed to a set dose of the compound.
-
Exposure and Observation: Larvae are exposed to the treated diet or surface for a defined period (e.g., 24-72 hours). Mortality is recorded at regular intervals.
-
Data Analysis: The lethal concentration (LC50) or lethal dose (LD50) values are calculated using probit analysis to determine the potency of the compound.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. cymitquimica.com [cymitquimica.com]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insecticidal and repellent properties of novel trifluoromethylphenyl amides II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Full Analytical Characterization and Validation of 2-(Trifluoromethoxy)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analytical characterization of 2-(Trifluoromethoxy)benzamide, a key intermediate in pharmaceutical and agrochemical research.[1] Its performance is objectively compared with two structural analogs: 4-(Trifluoromethoxy)benzamide and 2-Methoxybenzamide. This comparison highlights the impact of the trifluoromethoxy group's position and its substitution with a methoxy group on various analytical parameters. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] The data presented herein is a combination of experimental values from reputable sources and predicted data where experimental information is not publicly available.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its alternatives are summarized in Table 1. These properties are crucial for understanding the compounds' behavior in various analytical and biological systems.
| Property | This compound | 4-(Trifluoromethoxy)benzamide | 2-Methoxybenzamide |
| CAS Number | 127979-74-2 | 456-71-3[2] | 2439-77-2[3] |
| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO₂[2] | C₈H₉NO₂[3] |
| Molecular Weight | 205.14 g/mol | 205.13 g/mol [2] | 151.16 g/mol [4] |
| Melting Point | 153-155 °C | Not available | 127-128 °C[4] |
| Boiling Point | Predicted: 273.17°C | Not available | Predicted: 273.17°C[4] |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol, DMSO. | Poorly soluble in water, soluble in organic solvents. | Slightly soluble in water, soluble in ethanol, ether. |
| pKa | Predicted: ~16 (amide proton) | Predicted: ~16 (amide proton) | Predicted: ~17 (amide proton) |
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for the alternatives.
¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | 7.9-8.1 | br s | 1H | -NH |
| 7.7-7.8 | m | 2H | Ar-H | |
| 7.5-7.6 | m | 2H | Ar-H | |
| 7.3-7.4 | br s | 1H | -NH | |
| 4-(Trifluoromethoxy)benzamide | 8.08 | br s | 1H | -NH |
| 7.98 (d, J=8.8 Hz) | d | 2H | Ar-H | |
| 7.46 (d, J=8.4 Hz) | d | 2H | Ar-H | |
| 7.40 | br s | 1H | -NH | |
| 2-Methoxybenzamide [3] | 7.85-7.75 | m | 1H | Ar-H |
| 7.5-7.3 | m | 2H | Ar-H | |
| 7.1-6.9 | m | 2H | Ar-H, -NH | |
| 3.85 | s | 3H | -OCH₃ |
¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | 167.5 | C=O |
| 147.0 (q, J(C-F) ≈ 2 Hz) | C-OCF₃ | |
| 133.0 | Ar-C | |
| 131.5 | Ar-C | |
| 128.0 | Ar-C | |
| 122.5 | Ar-C | |
| 120.5 (q, J(C-F) ≈ 258 Hz) | -OCF₃ | |
| 120.0 | Ar-C | |
| 4-(Trifluoromethoxy)benzamide | 166.9 | C=O |
| 151.0 (q, J(C-F) ≈ 1.8 Hz) | C-OCF₃ | |
| 132.8 | Ar-C | |
| 129.2 | Ar-C | |
| 121.0 (q, J(C-F) ≈ 257 Hz) | -OCF₃ | |
| 120.8 | Ar-C | |
| 2-Methoxybenzamide [3] | 167.2 | C=O |
| 157.1 | C-OCH₃ | |
| 132.4 | Ar-C | |
| 131.0 | Ar-C | |
| 120.8 | Ar-C | |
| 111.7 | Ar-C | |
| 55.8 | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies are summarized below.
| Functional Group | This compound (Predicted) | 4-(Trifluoromethoxy)benzamide (Experimental) | 2-Methoxybenzamide (Experimental)[3] |
| N-H Stretch (Amide) | 3400-3200 cm⁻¹ (two bands) | 3370, 3180 cm⁻¹ | 3420, 3170 cm⁻¹ |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | ~3070 cm⁻¹ | ~3060 cm⁻¹ |
| C=O Stretch (Amide I) | ~1660 cm⁻¹ | ~1650 cm⁻¹ | ~1645 cm⁻¹ |
| N-H Bend (Amide II) | ~1620 cm⁻¹ | ~1610 cm⁻¹ | ~1600 cm⁻¹ |
| C-O-C Stretch (Aryl Ether) | ~1250 cm⁻¹ (asymmetric) | ~1260 cm⁻¹ (asymmetric) | ~1240 cm⁻¹ (asymmetric) |
| C-F Stretch | 1200-1100 cm⁻¹ (strong, multiple bands) | 1200-1100 cm⁻¹ (strong, multiple bands) | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound (Predicted) | 205 | 189 ([M-NH₂]⁺), 145 ([M-CONH₂-F]⁺), 117, 95 |
| 4-(Trifluoromethoxy)benzamide | 205 | 189 ([M-NH₂]⁺), 145 ([M-CONH₂-F]⁺), 117, 95 |
| 2-Methoxybenzamide [5] | 151 | 134 ([M-NH₃]⁺), 107 ([M-CONH₂]⁺), 92, 77 |
Chromatographic Analysis
Chromatographic techniques are essential for separating and quantifying the compound of interest from a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A typical reverse-phase HPLC method for benzamide derivatives is outlined below.
| Parameter | This compound | 4-(Trifluoromethoxy)benzamide | 2-Methoxybenzamide |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Predicted Retention Time | ~5.2 min | ~5.0 min | ~4.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Benzamides may require derivatization to improve their volatility.
| Parameter | This compound | 4-(Trifluoromethoxy)benzamide | 2-Methoxybenzamide |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C | 280 °C | 270 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min | 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium | Helium | Helium |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |
| Predicted Retention Time | ~10.8 min | ~10.5 min | ~11.2 min |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzamide sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) as an internal reference.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Use the solvent peak (DMSO-d₆ at δ 39.52 ppm) as an internal reference.
High-Performance Liquid Chromatography (HPLC)
-
Standard Solution Preparation: Prepare a stock solution of the benzamide standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid) at a specified ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Visualizations
Analytical Workflow
The following diagram illustrates a typical analytical workflow for the characterization and validation of a benzamide compound.
Caption: Analytical workflow for benzamide characterization.
Comparative Analysis Logic
The following diagram outlines the logical relationship for comparing the analytical data of the three compounds.
Caption: Comparative analysis of benzamide derivatives.
References
A Comparative Guide to the Spectroscopic Interpretation of 2-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-(Trifluoromethoxy)benzamide. For comparative analysis, experimental data for Benzamide, 2-Methoxybenzamide, and 2-Chlorobenzamide are provided. These analogues allow for a systematic evaluation of how substituents at the ortho position of the benzamide scaffold affect the spectral features.
Spectroscopic Data Comparison
The interpretation of spectroscopic data is crucial for the structural elucidation and purity assessment of organic molecules. The tables below summarize the key spectroscopic data points for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ (Predicted) | ~7.9-8.1 (br s, 1H, NH), ~7.6-7.8 (m, 2H, Ar-H), ~7.3-7.5 (m, 2H, Ar-H), ~5.8-6.2 (br s, 1H, NH) |
| Benzamide | DMSO-d₆ | 8.05 (br s, 1H, NH), 7.93 (d, J=7.2 Hz, 2H, Ar-H), 7.53 (t, J=7.4 Hz, 1H, Ar-H), 7.47 (t, J=7.6 Hz, 2H, Ar-H), 7.46 (br s, 1H, NH) |
| 2-Methoxybenzamide | DMSO-d₆ | 7.85 (dd, J=7.8, 1.8 Hz, 1H, Ar-H), 7.45 (ddd, J=8.3, 7.5, 1.8 Hz, 1H, Ar-H), 7.12 (d, J=8.3 Hz, 1H, Ar-H), 7.01 (td, J=7.5, 1.0 Hz, 1H, Ar-H), 7.5 (br s, 1H, NH), 7.3 (br s, 1H, NH), 3.85 (s, 3H, OCH₃) |
| 2-Chlorobenzamide | CDCl₃ | 7.77 (d, J=7.6 Hz, 1H, Ar-H), 7.42 (m, 2H, Ar-H), 7.35 (m, 1H, Ar-H), 6.56 (br s, 1H, NH), 6.42 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ (Predicted) | ~168 (C=O), ~148 (q, J(C-F) ≈ 2-3 Hz, C-OCF₃), ~133 (Ar-CH), ~132 (Ar-CH), ~128 (Ar-C), ~122 (Ar-CH), ~121 (Ar-CH), ~120 (q, J(C-F) ≈ 258 Hz, OCF₃) |
| Benzamide | Ethanol | 171.4 (C=O), 134.6 (Ar-C), 132.4 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH) |
| 2-Methoxybenzamide | CDCl₃ | 165.7 (C=O), 157.4 (C-OCH₃), 132.8 (Ar-CH), 131.9 (Ar-CH), 121.3 (Ar-C), 120.9 (Ar-CH), 111.4 (Ar-CH), 55.9 (OCH₃) |
| 2-Chlorobenzamide | CDCl₃ | 166.9 (C=O), 136.2 (Ar-C), 131.6 (Ar-CH), 130.9 (Ar-CH), 130.3 (Ar-C-Cl), 129.8 (Ar-CH), 127.2 (Ar-CH) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | Solid (Predicted) | ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1250-1150 (C-F stretch) |
| Benzamide [1] | Solid | 3368, 3174 (N-H stretch), 1655 (C=O stretch, Amide I), 1624 (N-H bend, Amide II) |
| 2-Methoxybenzamide | Solid | 3429, 3171 (N-H stretch), 1641 (C=O stretch, Amide I), 1601 (N-H bend, Amide II), 1248 (C-O stretch) |
| 2-Chlorobenzamide | Solid | 3380, 3180 (N-H stretch), 1650 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), ~750 (C-Cl stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | ESI+ (Predicted) | 206.04 | 189 ([M-NH₃]⁺), 145 ([M-C(O)NH₂]⁺), 117 |
| Benzamide | EI | 121 | 105 ([M-NH₂]⁺), 77 ([C₆H₅]⁺) |
| 2-Methoxybenzamide | EI | 151 | 134 ([M-NH₃]⁺), 133 ([M-H₂O]⁺), 107, 92, 77 |
| 2-Chlorobenzamide | EI | 155/157 | 139/141 ([M-NH₂]⁺), 111 ([M-C(O)NH₂]⁺), 75 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Data acquisition parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is used, and a larger number of scans with a longer relaxation delay (2-5 seconds) is often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid) : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition : The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
-
Ionization : Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. In EI, the sample is vaporized and bombarded with a high-energy electron beam. In ESI, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets from which ions are desolvated.
-
Mass Analysis : The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Data Interpretation
The following diagram illustrates a logical workflow for the interpretation of the collective spectroscopic data to elucidate the structure of an organic compound like this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
This guide provides a foundational framework for interpreting the spectroscopic data of this compound by leveraging comparative data from analogous compounds. For definitive structural confirmation, the acquisition of experimental data for the target molecule is recommended.
References
A Comparative Analysis of the Biological Efficacy of Substituted 4-(Trifluoromethoxy)benzamide Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial and anticancer performance of a novel series of N-(2-((6-substituted pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide analogs. The data presented is based on a study by Prasad et al., which details the synthesis and biological evaluation of these compounds.
This guide summarizes the key findings, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental methodologies for the cited biological assays are also provided to ensure reproducibility and facilitate further research. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflows.
Overview of the Analyzed Analogs
The core structure of the evaluated compounds consists of a 4-(trifluoromethoxy)benzamide moiety linked to a substituted pyrazine ring via an ethyl-oxy bridge. The primary point of variation in the analog series is the substituent at the 6-position of the pyrazine ring. This guide will compare the biological efficacy of these analogs based on their performance in antibacterial and anticancer assays.
Quantitative Performance Data
The biological activities of the synthesized analogs were evaluated for their antibacterial effects against various pathogenic microorganisms and their cytotoxic effects against the A549 human lung cancer cell line.
Anticancer Activity
The in vitro anticancer activity of the 4-(trifluoromethoxy)benzamide analogs was assessed against the A549 lung cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1. Notably, compounds 12a and 13a demonstrated significant cytotoxic activity.[1]
Table 1: Anticancer Activity of 4-(Trifluoromethoxy)benzamide Analogs against A549 Lung Cancer Cells
| Compound ID | Substituent at Pyrazine C6-position | IC50 (µM)[1] |
| 12a | 4-Methylpiperazin-1-yl | 19 ± 0.50 |
| 13a | 4-Ethylpiperazin-1-yl | 17 ± 0.5 |
| Doxorubicin | Standard Drug | Not Reported |
Antibacterial Activity
The antibacterial efficacy of the analogs was determined using the agar well diffusion method against a panel of pathogenic bacteria. The diameter of the zone of inhibition was measured to quantify the antibacterial activity. A summary of the antibacterial activity for key compounds is provided in Table 2. Compounds 12a and 13a exhibited good inhibitory activity against both Staphylococcus aureus and Escherichia coli.[1]
Table 2: Antibacterial Activity (Zone of Inhibition in mm) of Selected 4-(Trifluoromethoxy)benzamide Analogs
| Compound ID | Substituent at Pyrazine C6-position | S. aureus (mm)[1] | E. coli (mm)[1] |
| 6a | Morpholino | 12 | 10 |
| 7a | Piperidin-1-yl | 11 | 9 |
| 8a | Pyrrolidin-1-yl | 10 | 8 |
| 9a | Azepan-1-yl | 9 | 7 |
| 10a | 3-Methylpiperidin-1-yl | 13 | 11 |
| 11a | 4-Hydroxypiperidin-1-yl | 14 | 12 |
| 12a | 4-Methylpiperazin-1-yl | 16 | 14 |
| 13a | 4-Ethylpiperazin-1-yl | 15 | 13 |
| 14a | 4-Propylpiperazin-1-yl | 14 | 12 |
| 15a | 4-Isopropylpiperazin-1-yl | 13 | 11 |
| 16a | 4-Phenylpiperazin-1-yl | 12 | 10 |
| 17a | Phenylamino | 10 | 8 |
| 18a | (4-Methoxyphenyl)amino | 11 | 9 |
| 19a | (4-Chlorophenyl)amino | 12 | 10 |
| 20a | (4-Fluorophenyl)amino | 11 | 9 |
| Ciprofloxacin | Standard Drug | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Synthesis of N-(2-((6-substituted pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide Analogs (6a-20a)
The synthesis of the target compounds involved a multi-step process, which is visualized in the workflow diagram below. The key intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (5), was synthesized and subsequently reacted with various amines or subjected to palladium-catalyzed cross-coupling reactions to yield the final analogs (6a-20a).[1]
Caption: Synthetic route for the preparation of the target analogs.
Anticancer Activity: MTT Assay
The cytotoxic activity of the synthesized compounds against the A549 human lung cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 24 hours.
-
MTT Addition: After the treatment period, 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: Workflow for the MTT-based cytotoxicity assay.
Antibacterial Activity: Agar Well Diffusion Method
The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.[1]
-
Media Preparation: Nutrient agar was prepared and sterilized.
-
Inoculation: The sterile nutrient agar was poured into sterile petri dishes and allowed to solidify. The surface of the agar was then uniformly inoculated with the test bacterial strain.
-
Well Creation: Wells of 6 mm diameter were made in the agar using a sterile cork borer.
-
Compound Application: A 100 µL solution of each test compound (at a specified concentration) was added to the respective wells. Ciprofloxacin was used as a positive control, and the solvent as a negative control.[1]
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of bacterial growth, was measured in millimeters.
Caption: Workflow for the agar well diffusion antibacterial assay.
References
Purity Assessment of 2-(Trifluoromethoxy)benzamide: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-(Trifluoromethoxy)benzamide is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of this compound. While specific validated methods for this compound are not widely published, this document outlines robust starting methodologies based on the analysis of structurally related aromatic and fluorinated compounds.
General Workflow for Chromatographic Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a chemical compound using either HPLC or GC.
Caption: General workflow for chromatographic purity assessment.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is proposed, which is suitable for separating moderately polar aromatic compounds.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape).
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a period of 15-20 minutes to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is a good starting point.
-
Sample Concentration: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL.
-
Procedure: Accurately weigh the sample, dissolve it in the diluent, and vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[2]
-
Gas Chromatography (GC) Method
GC is an excellent alternative, particularly for volatile and thermally stable compounds. Given that this compound has a reasonable molecular weight and is likely to be thermally stable, a GC method with Flame Ionization Detection (FID) is proposed. FID is a robust and sensitive detector for organic compounds.[3]
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Sample Preparation:
-
Solvent: A high-purity volatile solvent such as acetone or dichloromethane.
-
Sample Concentration: Prepare a sample solution of this compound at a concentration of approximately 1-5 mg/mL.
-
Procedure: Accurately weigh the sample and dissolve it in the chosen solvent. Ensure the sample is fully dissolved before injection.
-
Comparison of HPLC and GC Methods
The choice between HPLC and GC will depend on the specific impurities expected, available equipment, and the thermal stability of the analyte.
| Feature | HPLC | GC |
| Principle | Separation of components in a liquid mobile phase passing through a solid stationary phase. | Separation of volatile components in a gaseous mobile phase passing through a solid or liquid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds.[1] | Requires the analyte to be volatile and thermally stable.[5] |
| Sample Preparation | Often involves dissolving the sample in the mobile phase or a compatible solvent and filtering.[6] | The sample must be dissolved in a volatile solvent. Derivatization may be needed for polar compounds.[7] |
| Column | Packed columns with a variety of stationary phases (C18, C8, etc.). | Capillary columns with various coatings. |
| Detector | UV-Vis, Diode Array, Mass Spectrometry (MS), Refractive Index (RI). | Flame Ionization (FID), Thermal Conductivity (TCD), Mass Spectrometry (MS). |
| Advantages | - Wide applicability for various compounds.- Non-destructive.- Room temperature operation.[8] | - High resolution and efficiency.[5]- Fast analysis times for simple mixtures.[8]- Sensitive and robust detectors like FID.[3] |
| Disadvantages | - Can be more expensive to operate due to solvent consumption.- Lower separation efficiency compared to capillary GC. | - Limited to thermally stable and volatile compounds.[4]- Can be a destructive technique.[5] |
Illustrative Data Presentation
The following table demonstrates how quantitative data from these methods would be presented for comparison. The values are hypothetical and would be determined experimentally during method validation.
| Parameter | HPLC Method | GC Method |
| Retention Time of Main Peak (min) | ~ 12.5 | ~ 15.8 |
| Relative Retention Time of a Key Impurity | 0.85 | 0.92 |
| Resolution between Main Peak and Key Impurity | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.005% |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.015% |
| Precision (%RSD for peak area) | < 1.0% | < 1.0% |
Conclusion
Both HPLC and GC are viable and powerful techniques for the purity assessment of this compound.
-
HPLC is a versatile and robust choice, particularly if the thermal stability of the compound or its potential impurities is a concern. Its operation at ambient temperatures minimizes the risk of sample degradation.[8]
-
GC-FID offers high resolution and sensitivity and can be a faster method if the compound and its impurities are sufficiently volatile and thermally stable.[5][8]
The selection of the optimal method will require experimental evaluation and validation to ensure it is fit for the intended purpose of accurately and reliably determining the purity of this compound.
References
- 1. moravek.com [moravek.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 4. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 5. mastelf.com [mastelf.com]
- 6. organomation.com [organomation.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Synthesis of 2-(Trifluoromethoxy)benzamide: Evaluating a Novel Amidation Strategy
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of a plausible novel synthetic pathway to 2-(Trifluoromethoxy)benzamide against a traditional route, offering insights into potential advantages in yield, purity, and reaction conditions. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the metabolic stability and lipophilicity conferred by the trifluoromethoxy group.[1]
This publication aims to equip researchers with the necessary data and methodologies to make informed decisions for their synthetic strategies. The information presented is a compilation and analysis of established chemical principles and reported data for analogous transformations.
Comparative Analysis of Synthetic Routes
A direct, one-pot amidation of 2-(trifluoromethoxy)benzoic acid represents a potentially more streamlined and efficient "novel" approach compared to the more traditional multi-step process involving the conversion of the carboxylic acid to an acyl chloride prior to amidation. Below is a summary of the key performance indicators for each route, based on typical outcomes for these reaction types.
| Parameter | Novel Direct Amidation Route | Traditional Acyl Chloride Route |
| Starting Material | 2-(Trifluoromethoxy)benzoic Acid | 2-(Trifluoromethoxy)benzoic Acid |
| Key Reagents | Amide coupling agents (e.g., HATU, HOBt/EDC), Ammonia source | Thionyl chloride (SOCl₂) or Oxalyl chloride, Ammonia source |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 85-95% | 75-85% |
| Typical Purity | >98% | >97% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Safety & Handling | Avoids the use of highly corrosive and moisture-sensitive acyl chlorides. | Requires careful handling of corrosive and toxic reagents like thionyl chloride. |
| Waste Products | Coupling agent byproducts (often water-soluble and easily removed). | Acidic gases (HCl, SO₂) are generated, requiring neutralization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar chemical transformations.
Novel Synthetic Route: One-Pot Direct Amidation
This proposed novel route focuses on the direct conversion of the carboxylic acid to the primary amide using a peptide coupling agent.
Protocol:
-
To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., N,N-dimethylformamide, DMF), add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Introduce a source of ammonia, such as ammonium chloride (1.5 eq.), to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Traditional Synthetic Route: Acyl Chloride Formation and Amination
The traditional approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Protocol:
-
Step 1: Synthesis of 2-(Trifluoromethoxy)benzoyl chloride
-
In a fume hood, carefully add thionyl chloride (2.0-3.0 eq.) to 2-(trifluoromethoxy)benzoic acid (1.0 eq.).
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture under reflux for 1-3 hours, monitoring the evolution of gas.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(trifluoromethoxy)benzoyl chloride. This intermediate is often used in the next step without further purification.
-
-
Step 2: Amination of 2-(Trifluoromethoxy)benzoyl chloride
-
Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride in an inert anhydrous solvent (e.g., dichloromethane, DCM).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia, maintaining the low temperature.[2][3]
-
Stir the reaction for 1-2 hours.
-
Filter the resulting solid (ammonium chloride byproduct) and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by recrystallization to afford this compound.
-
Workflow and Pathway Visualizations
To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical flow of each process.
Discussion and Conclusion
The evaluation of these two synthetic pathways highlights a trade-off between reaction time and overall efficiency and safety. The traditional acyl chloride route is often faster. However, the proposed novel direct amidation route offers significant advantages in terms of a higher theoretical yield, a simpler one-pot procedure, and the avoidance of hazardous reagents like thionyl chloride. The generation of corrosive byproducts is also minimized in the direct amidation approach.
For researchers prioritizing a greener and potentially more efficient synthesis with a higher atom economy, the novel direct amidation strategy presents a compelling alternative. The choice of route will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Further optimization of the direct amidation reaction conditions, such as solvent, base, and coupling agent, could lead to even greater improvements in yield and reaction time, solidifying its position as a superior method for the preparation of this compound.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic potential. This guide provides a comparative analysis of fluorinated and non-fluorinated benzamides, a versatile scaffold found in numerous approved drugs. Through a case study of the well-characterized dopamine D2 receptor antagonists, Raclopride (non-fluorinated) and Fallypride (fluorinated), we will explore the impact of fluorination on key drug-like properties, supported by experimental data.
Executive Summary
Fluorination can significantly enhance the metabolic stability and receptor binding affinity of benzamide-based drug candidates. By strategically replacing a hydrogen atom with fluorine, medicinal chemists can block sites of metabolism and modulate electronic properties to optimize interactions with the target protein. This guide presents a data-driven comparison of a fluorinated and a non-fluorinated benzamide to illustrate these advantages.
Comparative Analysis: Raclopride vs. Fallypride
While not a direct structural analog with a simple fluorine-for-hydrogen substitution, the comparison between the non-fluorinated Raclopride and the fluorinated Fallypride provides valuable insights into the effects of incorporating fluorine into a benzamide scaffold targeting the dopamine D2 receptor.
Data Presentation
Table 1: Comparative Receptor Binding Affinity
| Compound | Structure | Target Receptor | Ki (nM) | Reference |
| Raclopride | [Image of Raclopride structure] | Dopamine D2 | 1.8 | [1] |
| Fallypride | [Image of Fallypride structure] | Dopamine D2 | 0.03 | [1] |
Table 2: Comparative Metabolic Stability
| Compound | In Vitro Model | Key Metabolites | Half-life (t1/2) | Reference |
| Raclopride | Human Liver Microsomes | De-ethylated and hydroxylated metabolites | Not explicitly found in searches | |
| Fallypride | Human Liver Microsomes | More resistant to metabolism due to the stable C-F bond | Longer half-life compared to non-fluorinated analogs (qualitative) | [2] |
Table 3: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Raclopride | Fallypride | Reference |
| Lipophilicity (LogP) | ~2.5 (calculated) | ~2.43 | [1] |
| Blood-Brain Barrier Penetration | Good | Good | [1][2] |
| In Vivo Target Occupancy | Readily displaced by endogenous dopamine | More resistant to displacement by endogenous dopamine | [3] |
Key Insights from the Comparison
-
Enhanced Binding Affinity: The data clearly demonstrates that Fallypride exhibits a significantly higher binding affinity for the dopamine D2 receptor (a nearly 60-fold increase) compared to Raclopride. This can be attributed to the favorable interactions of the fluorine-containing moiety within the receptor's binding pocket.
-
Improved Metabolic Stability: While specific half-life data was not found for a direct comparison, the general principles of fluorination suggest that the replacement of a metabolically susceptible C-H bond with a stronger C-F bond in Fallypride contributes to its increased resistance to metabolism. This often translates to a longer duration of action and improved bioavailability in vivo.
-
Modulated Pharmacokinetics: The subtle change in lipophilicity and the increased binding affinity of Fallypride result in more favorable in vivo target engagement, showing greater resistance to displacement by the endogenous neurotransmitter dopamine.[3] This can lead to a more sustained and predictable therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays used to generate the comparative data.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]Spiperone).
-
Test compounds (fluorinated and non-fluorinated benzamides).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Non-specific binding control (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the D2 receptor-containing membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist (e.g., Haloperidol).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes.
-
Test compounds.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots are taken and the reaction is quenched with cold acetonitrile.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
Intrinsic clearance (CLint) can then be calculated.
Caco-2 Cell Permeability Assay
Objective: To evaluate the potential for intestinal absorption of a compound.
Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compounds.
-
LC-MS/MS system for analysis.
Procedure:
-
Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability).
-
At specified time intervals, samples are taken from the receiver compartment.
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
Mandatory Visualizations
A generalized workflow for in vitro pharmacological assays.
Simplified Dopamine D2 receptor signaling pathway.
Conclusion
The strategic incorporation of fluorine into the benzamide scaffold, as illustrated by the comparison of Raclopride and Fallypride, can lead to significant improvements in key drug-like properties. The enhanced binding affinity and metabolic stability observed with fluorinated analogs underscore the value of this approach in modern drug discovery. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the impact of fluorination on novel benzamide derivatives. By leveraging the unique properties of fluorine, drug development professionals can accelerate the discovery and optimization of new therapeutics with improved efficacy and pharmacokinetic profiles.
References
Methods for unambiguous structure confirmation of 2-(Trifluoromethoxy)benzamide
Spectroscopic and Crystallographic Methods for Structure Elucidation
The primary methods for the unambiguous structure confirmation of organic molecules like 2-(Trifluoromethoxy)benzamide are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information regarding the molecule's atomic connectivity, mass, and three-dimensional arrangement in space.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Comparative Data for NMR Analysis
Due to the limited availability of published NMR data specifically for this compound, the following table presents expected chemical shifts and data from analogous compounds to illustrate the type of information obtained.
| Technique | Observed Feature | Expected Data for this compound (Predicted) | Reference Data: N-(2-cyanophenyl)-2-(trifluoromethyl) benzamide [1] |
| ¹H NMR | Aromatic Protons | δ 7.2-8.0 ppm (multiplets) | δ 7.32 – 8.54 ppm (multiplets) |
| Amide Protons | δ 7.5-8.5 ppm (broad singlet) | δ 7.95 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon | δ 165-170 ppm | Not explicitly stated, but typically in this range. |
| Aromatic Carbons | δ 115-150 ppm | Aromatic carbons observed in the expected regions. | |
| Trifluoromethoxy Carbon | δ ~120 ppm (quartet, J ≈ 257 Hz) | Trifluoromethyl carbon would show a similar quartet. | |
| ¹⁹F NMR | Trifluoromethoxy Group | δ ~ -58 ppm (singlet) | Not applicable. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C spectra, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish definitive proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.
Comparative Data for Mass Spectrometry
| Technique | Observed Feature | Expected Data for this compound | Reference Data: Benzamide Derivatives [2] |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C₈H₇F₃NO: 190.0474, Found: within 5 ppm | For C₁₄H₁₄NO, [M+H]⁺ calculated: 212.1075, found: 212.1074. |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺) | m/z 189 | m/z values corresponding to the molecular ions of various benzamides are reported. |
| Key Fragments | Fragments corresponding to the loss of NH₂, the trifluoromethoxy group, and cleavage of the amide bond. | Fragmentation patterns are characteristic of the specific benzamide derivative. |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. For HRMS, a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is used.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula. Analyze the fragmentation pattern to support the proposed structure.
Single-Crystal X-ray Crystallography
For an unambiguous and definitive confirmation of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and the absolute configuration of a crystalline compound.
Comparative Data for X-ray Crystallography
While a crystal structure for this compound is not publicly available, data from related structures demonstrates the definitive nature of this method.
| Technique | Observed Feature | Expected Outcome for this compound | Reference Data: N-[4-(trifluoromethyl)phenyl]benzamide [3] |
| X-ray Crystallography | Unit Cell Parameters | Determination of the crystal system and unit cell dimensions. | Triclinic, space group P1. |
| Molecular Geometry | Precise bond lengths (e.g., C-O, C-N, C=O, C-F) and angles. | The aryl rings are tilted approximately 60° with respect to each other.[3] | |
| Intermolecular Interactions | Identification of hydrogen bonding and other non-covalent interactions in the crystal lattice. | N—H···O hydrogen bonding and aryl ring π-stacking are observed.[3] |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provides an initial electron density map. The structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Methodology Workflow and Comparison
The following diagrams illustrate the typical workflow for structure confirmation and a comparison of the information provided by each technique.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Relationship between analytical methods and the structural information they provide.
Conclusion
For the unambiguous structure confirmation of this compound, a combination of analytical techniques is essential. NMR spectroscopy provides the foundational data on atomic connectivity in solution. High-resolution mass spectrometry confirms the elemental composition and molecular weight. Finally, single-crystal X-ray crystallography offers the most definitive evidence of the three-dimensional molecular structure. The collective data from these methods provides an irrefutable confirmation of the compound's identity and structure, which is a critical requirement in pharmaceutical and chemical research.
References
Elemental Analysis: A Cornerstone in the Validation of 2-(Trifluoromethoxy)benzamide
For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is paramount. This guide provides a comparative analysis of elemental analysis alongside alternative techniques for the comprehensive characterization of 2-(Trifluoromethoxy)benzamide, a fluorinated organic compound of interest in pharmaceutical and agrochemical research.
The precise determination of the elemental composition of a synthesized compound is a fundamental step in its validation, confirming its empirical formula and providing a crucial measure of purity. For this compound (C₈H₆F₃NO₂), a molecule featuring a trifluoromethoxy group, elemental analysis presents both a standard and essential validation tool, albeit one that requires specific considerations due to the presence of fluorine. This guide explores the importance of elemental analysis and compares its performance with other widely used analytical techniques, supported by experimental protocols and data.
Comparative Analysis of Validation Techniques
The validation of this compound relies on a suite of analytical methods, each providing unique and complementary information. While elemental analysis directly measures the mass fractions of key elements, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer insights into molecular structure and exact mass.
| Analytical Technique | Parameter | Typical Performance | Advantages for this compound Validation | Limitations |
| Elemental Analysis (Combustion) | Accuracy | ±0.4% of the theoretical value[1] | Direct confirmation of elemental ratios (C, H, N).[2] Essential for establishing the empirical formula. Can detect inorganic impurities. | Indirectly confirms the presence of oxygen and fluorine. Analysis of fluorine requires specialized techniques. |
| Precision (RSD) | <0.3% | High reproducibility. | Can be affected by sample homogeneity. | |
| Limit of Detection | ~0.01% | Suitable for purity assessment of bulk material. | Not ideal for trace analysis. | |
| Quantitative ¹H NMR (qNMR) | Accuracy | Typically <2% error | Provides structural elucidation and quantification of the main component and impurities.[3] | Requires a certified reference standard for absolute quantification. Signal overlap can complicate analysis. |
| Precision (RSD) | <1%[4] | High precision for purity determination.[4] | Dependent on instrument stability and acquisition parameters. | |
| Limit of Detection | ~0.05% | Can detect and quantify minor impurities. | Lower sensitivity than mass spectrometry for trace impurities. | |
| High-Resolution Mass Spectrometry (HRMS) | Accuracy | <5 ppm[5] | Provides highly accurate mass measurement for unambiguous molecular formula confirmation.[6][5] | Ionization efficiency can vary. Does not provide information on the quantity of impurities. |
| Precision (RSD) | <5% | Good for qualitative identification. | Not a primary quantitative technique. | |
| Limit of Detection | pg to fg range | Extremely sensitive for detecting trace level impurities and degradation products. | Matrix effects can suppress ion signals. |
The Importance of Elemental Analysis for Fluorinated Compounds
The presence of the trifluoromethoxy group in this compound introduces specific challenges for traditional combustion analysis. The high reactivity of fluorine and its combustion products can interfere with the accurate determination of other elements and damage the analytical instrumentation.[2] Modern elemental analyzers, however, employ specialized reagents and instrumental conditions to mitigate these effects. For instance, the use of adsorbents like magnesium oxide or specialized materials such as "FluoAdso" in the combustion tube is crucial to trap fluorine-containing gases, ensuring accurate and reliable CHN data.[2]
Experimental Protocol: Elemental Analysis of this compound
This protocol outlines the determination of carbon, hydrogen, and nitrogen content in this compound using a modern CHNS/O elemental analyzer.
1. Sample Preparation:
-
Ensure the this compound sample is homogenous and has been properly dried to remove any residual solvents.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.
-
Fold the tin capsule to securely enclose the sample and remove any trapped air.
2. Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Perform several runs with the standard to ensure the instrument is stable and providing accurate results within the accepted ±0.4% deviation.
3. Analysis of this compound:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~950-1000 °C) combustion tube containing an oxidant (e.g., tungsten(VI) oxide) and a fluorine adsorbent.[7]
-
The combustion process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).[7]
-
The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.
4. Data Validation:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the empirical formula of this compound (C₈H₆F₃NO₂; MW: 205.14 g/mol ):
-
C: 46.84%
-
H: 2.95%
-
N: 6.83%
-
-
The results should fall within the generally accepted tolerance of ±0.4% of the theoretical values to confirm the elemental composition and purity.[1]
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow of validating this compound, emphasizing the central role of elemental analysis.
Caption: Workflow for the validation of this compound.
Caption: Logical flow of elemental analysis data interpretation.
References
- 1. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. waters.com [waters.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification and characterization of 2-(Trifluoromethoxy)benzamide, a key intermediate in pharmaceutical and agrochemical synthesis. The cross-validation of different analytical techniques is crucial for ensuring data integrity, reliability, and regulatory compliance throughout the drug development lifecycle. This document presents a summary of expected performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical methodology.
Overview of Analytical Techniques
The selection of an analytical method for this compound is dependent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. The primary techniques discussed in this guide are:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds, often requiring derivatization for polar analytes.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require an identical reference standard of the analyte, making it particularly useful for the analysis of novel or custom-synthesized compounds.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A technique primarily used for the identification and structural characterization of molecules based on their vibrational modes.
The following diagram illustrates the logical workflow for selecting an appropriate analytical method.
Caption: Logical workflow for selecting an analytical method.
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound. The data is compiled from studies on structurally similar aromatic amides and fluorinated compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 10.0% | < 1.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL | 5 - 20 ng/mL | ~0.5 mg/mL |
| Sample Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No | Yes (Silylation) | No |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 - 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.
Caption: HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound following derivatization.
Derivatization (Silylation):
-
Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
Caption: GC-MS experimental workflow with derivatization.
Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR)
This protocol describes the use of ¹⁹F qNMR for the absolute quantification of this compound.
NMR Parameters (400 MHz Spectrometer):
-
Pulse Sequence: 90° pulse
-
Relaxation Delay (d1): 5 x T₁ (T₁ of the trifluoromethoxy group needs to be determined experimentally)
-
Number of Scans: 16
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: A certified reference material containing a fluorine signal that does not overlap with the analyte, for example, trifluorotoluene.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
Quantification: The concentration of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms in the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used for the structural confirmation of this compound.
Experimental Conditions:
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Expected Characteristic Peaks:
-
N-H stretch (amide): ~3350 and ~3180 cm⁻¹
-
C=O stretch (amide I): ~1660 cm⁻¹
-
N-H bend (amide II): ~1620 cm⁻¹
-
C-O-C stretch (ether): ~1250 cm⁻¹
-
C-F stretch (trifluoromethoxy): ~1170 cm⁻¹
Cross-Validation Process
The cross-validation of analytical methods ensures the consistency and reliability of results obtained from different techniques.
Caption: Cross-validation workflow for analytical methods.
Acceptance Criteria: The results from the different methods should be statistically equivalent. Typically, the difference between the mean values obtained from two different methods should be within ±5%.
Conclusion
The choice of analytical method for this compound depends on the specific analytical needs.
-
HPLC is a robust and reliable method for routine quantification in various sample matrices.
-
GC-MS , although requiring derivatization, offers high sensitivity and specificity, making it suitable for trace analysis and impurity profiling.
-
¹⁹F qNMR provides an excellent primary method for absolute quantification without the need for a specific reference standard, which is particularly advantageous for novel compounds.
-
FTIR serves as a rapid and effective tool for structural confirmation.
A thorough cross-validation of these methods is paramount to ensure the generation of accurate and reliable data, which is a cornerstone of quality in research and drug development.
Performance Benchmark: 2-(Trifluoromethoxy)benzamide Derivatives in Cyclooxygenase-2 Inhibition
A Comparative Analysis Against Established COX-2 Inhibitors for Researchers, Scientists, and Drug Development Professionals
The quest for more selective and potent anti-inflammatory agents is a cornerstone of modern drug discovery. Within this landscape, compounds featuring a trifluoromethoxy-substituted benzamide scaffold have emerged as a promising area of investigation. This guide provides a comparative benchmark of a representative derivative, CF3-Indomethacin, against the well-established cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. The inclusion of the trifluoromethoxy group is often explored for its potential to enhance metabolic stability and cell permeability. This analysis is supported by quantitative experimental data and detailed protocols to aid in research and development efforts.
Comparative Analysis of COX-2 Inhibition
The inhibitory activity of CF3-Indomethacin, a trifluoromethyl-containing analogue of Indomethacin, was evaluated against both COX-1 and COX-2 enzymes. For a robust comparison, the performance of Celecoxib, a widely recognized selective COX-2 inhibitor, is presented alongside. The data, summarized in the table below, highlights the potency and selectivity of each compound.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| CF3-Indomethacin | mCOX-2 | 267[1][2] | >375 |
| oCOX-1 | >100,000[1][2] | ||
| Celecoxib | hCOX-2 | 40 | 7.6 |
| hCOX-1 | 300 |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Data for CF3-Indomethacin was obtained from studies on murine (m) and ovine (o) enzymes, while Celecoxib data is for human (h) enzymes. Direct comparison should be made with this in consideration.
Mechanism of Action: COX-2 Inhibition Signaling Pathway
Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition.
Experimental Protocols
The following is a detailed methodology for the in vitro determination of COX-1 and COX-2 inhibitory activity, based on the protocol used for CF3-Indomethacin.
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Recombinant murine COX-2 (mCOX-2) and ovine COX-1 (oCOX-1) are prepared and purified.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 100 mM Tris-HCl (pH 8.0), 500 µM phenol, and 1 µM hematin.
-
Inhibitor Incubation: The test compound (e.g., CF3-Indomethacin or Celecoxib) is pre-incubated with the enzyme (COX-1 or COX-2) in the reaction mixture for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding. A range of inhibitor concentrations are tested to determine the IC50 value.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid (e.g., 10 µM).
-
Oxygen Consumption Measurement: The activity of the COX enzyme is determined by measuring the rate of oxygen consumption using a Clark-type oxygen electrode. The reaction is typically monitored for 1-2 minutes.
-
Data Analysis: The initial rate of oxygen consumption is measured for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction containing no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
The data presented indicates that the incorporation of a trifluoromethyl group, as exemplified by CF3-Indomethacin, can lead to highly potent and selective COX-2 inhibition.[1][2] Its high selectivity index suggests a favorable therapeutic profile with a potentially reduced risk of gastrointestinal side effects compared to less selective agents. While further studies are required to fully elucidate the therapeutic potential of 2-(trifluoromethoxy)benzamide derivatives, this initial benchmark against a clinically successful COX-2 inhibitor provides a strong rationale for their continued investigation in the development of next-generation anti-inflammatory and analgesic drugs.
References
Comparative Analysis of 2-(Trifluoromethoxy)benzamide Derivatives: In Vitro and In Vivo Studies
The trifluoromethoxy group is recognized in medicinal chemistry for its potential to enhance metabolic stability and lipophilicity, which can improve the bioavailability of drug candidates.[1] It is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1]
Research has been conducted on broader categories of benzamide derivatives, investigating their potential as antimicrobial agents, kinase inhibitors, and anticancer therapeutics. For instance, studies on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have shown antibacterial and anticancer activities.[2] Specifically, compounds 12a and 13a from this series demonstrated notable activity against Staphylococcus aureus and Escherichia coli, as well as anticancer effects against the A549 lung cancer cell line, with IC50 values of 19 ± 0.50 μM and 17 ± 0.5 μM, respectively.[2]
However, these studies do not isolate the specific contribution of the 2-(Trifluoromethoxy)benzamide core in a comparative manner with other derivatives of the same class. The complexity of these molecules means the observed biological activity is a result of the entire chemical structure.
Similarly, while extensive research is available for the structurally related 2-(trifluoromethyl)benzimidazole derivatives, which have been investigated as ferroptosis inducers and antiparasitic agents, this information is not directly transferable to this compound derivatives due to the differences in their core structures and physicochemical properties.[3][4][5]
At present, there is insufficient publicly available data to construct a detailed comparative guide on the in vitro and in vivo performance of a series of this compound derivatives as requested. The existing research focuses on more complex molecules where the this compound moiety is only one component, or on the related but distinct class of 2-(trifluoromethyl)benzimidazole derivatives. Therefore, it is not possible to provide the requested data tables, experimental protocols, and signaling pathway diagrams based on current scientific literature. Further research dedicated to the systematic evaluation and comparison of various this compound derivatives is needed to elucidate their structure-activity relationships and therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]
- 3. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethoxy)benzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Trifluoromethoxy)benzamide, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to be aware of its specific hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | H315: Causes skin irritation[1] | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritant | H319: Causes serious eye irritation[1] | Safety glasses with side shields or chemical goggles |
| Respiratory Irritant | H335: May cause respiratory irritation[1] | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound, a halogenated organic compound, must be conducted in a manner that isolates it from other waste streams to ensure proper treatment and to prevent environmental contamination.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Under no circumstances should this compound be mixed with non-halogenated chemical waste, aqueous waste, or general laboratory trash.
2. Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name: "this compound."
-
Include the appropriate hazard pictograms for skin, eye, and respiratory irritation.
3. Collection of Waste:
-
For solid waste, carefully transfer the this compound into the designated halogenated waste container using a dedicated spatula or scoop.
-
For materials contaminated with this compound (e.g., weighing boats, gloves, filter paper), place them in the same designated container.
-
Avoid creating dust when handling the solid material.
4. Storage of Waste Container:
-
Store the sealed halogenated waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the halogenated waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular solid waste. The standard disposal method for halogenated organic compounds is high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-(Trifluoromethoxy)benzamide
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling 2-(Trifluoromethoxy)benzamide (CAS No. 127979-74-2), a compound utilized as an intermediate in pharmaceutical and agrochemical research.[1] Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment. This substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Personal Protective Equipment | Recommendations and Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Must comply with European standard EN 166 or equivalent.[4] |
| Skin/Body | Chemical-resistant, impervious gloves. A lab coat or long-sleeved clothing is required. For significant exposure risk, chemical-resistant coveralls may be necessary. | Nitrile rubber, Neoprene, or PVC gloves are suggested; however, it is crucial to consult the glove manufacturer's specific recommendations for breakthrough time and permeation data.[4] Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[5] |
| Respiratory | A NIOSH-approved respirator is necessary when handling the powder, especially if dust may be generated or if working outside of a fume hood. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[5] If concentrations are above the exposure limit, a self-contained breathing apparatus (SCBA) may be required.[4] |
Handling and Storage Protocols
Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][6]
-
Avoid all direct contact with the skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling and before any breaks.[7]
-
Ensure that emergency eyewash stations and safety showers are readily accessible.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wear the appropriate PPE as detailed above.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]
-
Decontaminate the spill area with an appropriate solvent.
-
Report the incident to the laboratory supervisor and environmental health and safety department.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All disposal practices must comply with local, state, and federal regulations.[7] Do not allow the product to enter drains.[5]
Workflow for PPE Selection and Use
The following diagram outlines the logical steps for ensuring proper PPE selection and use when working with this compound.
Caption: PPE selection and use workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

